Benzomalvin B
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(7E)-7-benzylidene-6-methylquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2/c1-26-21(15-16-9-3-2-4-10-16)22-25-19-13-7-5-11-17(19)24(29)27(22)20-14-8-6-12-18(20)23(26)28/h2-15H,1H3/b21-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDZMNFJQNZXKW-RCCKNPSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC=CC=C2)C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C/C2=CC=CC=C2)/C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157047-97-7 | |
| Record name | Benzomalvin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157047977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Origin of Benzomalvin B: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Benzomalvin B is a fungally derived secondary metabolite belonging to the benzodiazepine alkaloid class. These compounds, produced primarily by Penicillium and Aspergillus species, exhibit a range of biological activities, making them of significant interest for therapeutic development. This document provides an in-depth overview of the origin of this compound, focusing on its microbial sources, the elucidated biosynthetic pathway of its structural analogs, and the key experimental methodologies used to uncover this information.
Microbial Origin
This compound is an alkaloid natural product produced by various fungi.[1] It was first reported, along with its analogs Benzomalvin A and C, from the culture broth of a fungus identified as a Penicillium species.[][3] More recently, Penicillium spathulatum SF7354, an endophytic fungus isolated from the extremophilic plant Azorella monantha in Patagonia, has been identified as a producer of a series of benzomalvin derivatives, including this compound.[4]
While initially isolated from Penicillium, the genetic basis for benzomalvin biosynthesis was discovered and interrogated in Aspergillus terreus (ATCC 20542).[5] This research provides the foundational understanding of how the core structure of the benzomalvin family is assembled.
Biosynthesis of the Benzomalvin Core
The biosynthesis of benzomalvins is orchestrated by a three-gene cluster encoding two nonribosomal peptide synthetases (NRPS) and a methyltransferase.[5][6][7] The pathway, elucidated for the closely related Benzomalvin A/D, serves as the model for the entire family, including this compound. The core structure is assembled from two molecules of anthranilate and one molecule of N-methyl-phenylalanine.[5][8]
The key genes in the cluster are:
-
benX : A putative S-adenosyl methionine (SAM)-binding methyltransferase.
-
benY and benZ : Two large nonribosomal peptide synthetase (NRPS) genes.[5]
The biosynthesis proceeds through the formation of a linear tripeptide intermediate, Anth-NmPhe-Anth. The NRPS enzymes, BenY and BenZ, work in concert to assemble this precursor. A key step is the subsequent cyclization and a unique transannulation reaction, catalyzed by the terminal condensation domain of the BenY enzyme (BenY-CT), to form the characteristic benzodiazepine structure of Benzomalvin A/D.[5] The formation of this compound involves a subsequent modification of this core structure, likely through a dehydrogenation reaction to form the double bond present in its structure. However, the specific enzyme responsible for this final step in the formation of this compound has not yet been definitively identified.[5]
Caption: Proposed biosynthetic pathway for Benzomalvins.
Key Experimental Protocols
This molecular genetic approach was crucial for dissecting the in vivo role of each domain in the benzomalvin biosynthetic pathway in Aspergillus.[5]
Methodology:
-
Gene Cluster Capture: The entire benzomalvin biosynthetic gene cluster from A. terreus is captured onto a Fungal Artificial Chromosome (FAC).
-
Heterologous Expression: The FAC is introduced into a host fungus, such as Aspergillus nidulans, which does not natively produce benzomalvins.
-
Targeted Gene Deletion: Specific domains within the biosynthetic genes (e.g., condensation domains like BenY-CT and BenZ-C2) are systematically deleted from the FAC using genetic engineering techniques.
-
Cultivation and Extraction: Each engineered fungal strain (the wild-type cluster and various deletion mutants) is cultivated under production conditions. Metabolites are then extracted from the culture broth and mycelia.
-
LC-MS Analysis: The extracts are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Metabolomic Scoring: The relative abundances of the final product (Benzomalvin A/D), the macrocyclic precursor, and the linear tripeptide precursor are quantified from the LC-MS data. By comparing the metabolic profiles of the deletion mutants to the wild-type, the function of the deleted domain can be inferred (e.g., deletion of an internal C-domain blocks the pathway entirely, while deletion of the terminal C-domain leads to the accumulation of precursors).[5]
Caption: Experimental workflow for FAC-MS analysis.
The following protocol was used to isolate five benzomalvin derivatives (A-E) from Penicillium spathulatum SF7354.[4]
-
Initial Fractionation: Crude extracts are first fractionated using an ODS (octadecylsilane) column on a Medium Pressure Liquid Chromatography (MPLC) system. A water/methanol gradient is used for elution.
-
Semi-preparative HPLC: The target fractions from MPLC are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
System: Vanquish HPLC system (Thermo Fisher Scientific Inc.).
-
Column: Inspire C18 (250 × 10 mm i.d., 10 μm).
-
Mobile Phase: Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A specific multi-step gradient is applied to separate the closely related benzomalvin compounds.
-
This assay was used to determine the inhibitory activity of the isolated benzomalvins against the neurokinin 1 (NK1) receptor.[3]
-
Receptor Preparation: NK1 receptor preparations are obtained from relevant tissues (e.g., guinea pig submaxillary tissue) or cell lines (human astrocytoma cells).
-
Binding Assay: The assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand (radiolabeled Substance P) from the NK1 receptor.
-
Incubation: A mixture containing the receptor preparation, the radiolabeled ligand, and varying concentrations of the test compound is incubated.
-
Quantification: The amount of bound radioactivity is measured.
-
Data Analysis: The data is used to calculate the inhibition constant (Ki), which represents the concentration of the inhibitor required to occupy 50% of the receptors.
Quantitative Data
The biological activities of various benzomalvins have been quantified against different targets.
Table 1: Biological Activity of Benzomalvin Derivatives
| Compound | Target | Assay | Value | Reference |
|---|---|---|---|---|
| Benzomalvin A | Human NK1 Receptor | Substance P Inhibition | Ki = 43 µM | [][3] |
| Benzomalvin A | Rat NK1 Receptor | Substance P Inhibition | Ki = 42 µM | [][3] |
| Benzomalvin A | Guinea Pig NK1 Receptor | Substance P Inhibition | Ki = 12 µM | [][3] |
| This compound | Indoleamine 2,3-dioxygenase (IDO) | IDO Inhibition | IC50 = 126 µM | [9] |
| Benzomalvin C | Indoleamine 2,3-dioxygenase (IDO) | IDO Inhibition | IC50 = 130 µM | [9] |
| Benzomalvin E | Indoleamine 2,3-dioxygenase (IDO) | IDO Inhibition | IC50 = 21.4 µM |[9] |
Table 2: HPLC Gradient for Benzomalvin Purification[4]
| Time | % Solvent B (Acetonitrile w/ 0.1% Formic Acid) | Flow |
|---|---|---|
| 0-2 min | 5% | Isocratic |
| 2-4 min | 5% to 40% | Linear Gradient |
| 4-26 min | 40% to 80% | Linear Gradient |
| 26-26.5 min | 80% to 100% | Linear Gradient |
| 26.5-31.5 min| 100% | Isocratic |
Structural Relationships
The known benzomalvins are structurally very similar, differing by the presence of double bonds or epoxide groups. This compound is the dehydrated analog of Benzomalvin A. Benzomalvin C is the epoxide of this compound.[3][10] This suggests they all derive from a common late-stage intermediate in the biosynthetic pathway.
Caption: Structural relationships between Benzomalvins A, B, C, and E.
References
- 1. This compound | 157047-97-7 | HGA04797 | Biosynth [biosynth.com]
- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 4. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioaustralis.com [bioaustralis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Benzomalvin C | C24H17N3O3 | CID 23902330 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Benzomalvin B Family of Fungal Metabolites: A Technical Guide for Drug Discovery and Development
An In-depth Review of the Benzomalvin B Family of Fungal Metabolites, a promising class of bioactive compounds with significant potential in oncology and neuropharmacology. This document provides a comprehensive overview of their discovery, biosynthesis, chemical diversity, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.
Introduction
The this compound family, a group of fungal secondary metabolites, are diketopiperazine-based benzodiazepine alkaloids produced predominantly by Penicillium species.[1] First identified in the early 1990s, these compounds have garnered considerable interest due to their unique and complex chemical structures and their diverse range of biological activities.[1][2] This guide consolidates the current scientific knowledge on the this compound family, presenting key data, experimental methodologies, and biological pathways to facilitate further research and development in this area.
Chemical Structures and Diversity
The core structure of the benzomalvins features a quinazolinobenzodiazepine skeleton.[3] The family includes several members, with Benzomalvin A, B, C, D, and E being the most studied. Benzomalvin A and D exist as an atropisomeric pair in conformational equilibrium.[4] The chemical structures of key benzomalvin family members are detailed below.
Table 1: Chemical Structures and Properties of Key Benzomalvin Family Members
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Benzomalvin A | C₂₄H₁₉N₃O₂ | 381.43 | 157047-96-6 |
| This compound | C₂₄H₁₇N₃O₂ | 379.41 | 157047-97-7[5] |
| Benzomalvin C | C₂₄H₁₇N₃O₃ | 395.41 | 157047-98-8[6] |
| Benzomalvin E | C₂₄H₁₉N₃O₃ | 397.43 | Not Available |
Biosynthesis
The biosynthesis of benzomalvins is a complex process involving a three-gene nonribosomal peptide synthetase (NRPS) cluster, comprising benX (a putative SAM-binding methyltransferase) and two NRPS genes, benY and benZ.[4] The biosynthetic pathway for Benzomalvin A/D has been elucidated and proceeds through the formation of a linear tripeptide intermediate, Anth-NmPhe-Anth (Anthranilate-N-methyl-Phenylalanine-Anthranilate).[4] A key step in the biosynthesis is a transannulation reaction to form the characteristic benzodiazepine ring system.[4] The discovery of a potential benzodiazepine synthase activity associated with the BenY-CT domain opens avenues for the discovery of novel benzodiazepine molecules through genome mining and synthetic biology approaches.[4][7]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A facile synthesis of quinazolino[1,4]benzodiazepine natural alkaloids [repository.najah.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of an unusual quinazoline alkaloid: theoretical and experimental investigations of its structural, electronic, molecular and biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Potent Biological Activity of Benzomalvin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activities of benzomalvin derivatives, a class of fungal secondary metabolites with significant therapeutic potential. Benzomalvins, characterized by a unique diketopiperazine-based benzodiazepine alkaloid scaffold, have demonstrated a range of biological effects, most notably potent anticancer and neuroprotective activities.[1] This document summarizes the current understanding of their mechanism of action, presents key quantitative data, details experimental methodologies, and visualizes the associated signaling pathways.
Anticancer Activity of Benzomalvin Derivatives
Recent studies have highlighted the significant cytotoxic effects of benzomalvin derivatives against various human cancer cell lines.[1][2] Research on derivatives isolated from Penicillium spathulatum SF7354, a symbiotic fungus, has shown pronounced activity against HCT116 human colon carcinoma cells.[1][2]
Quantitative Cytotoxicity Data
The cytotoxic activity of five benzomalvin derivatives (A-E) against HCT116 cells was determined using the MTT assay. The half-maximal inhibitory concentration (IC50) values reveal a dose- and time-dependent reduction in cell viability.
| Benzomalvin Derivative | IC50 (µg/mL) |
| A | 0.29 |
| B | 1.88 |
| C | 0.64 |
| D | 1.16 |
| E | 1.07 |
| Table 1: IC50 values of Benzomalvin derivatives against HCT116 cancer cells.[1] |
Mechanism of Action: Induction of Apoptosis
Benzomalvin derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[1][2] This is a critical mechanism for their anticancer effects.
Flow cytometry analysis of HCT116 cells treated with a crude extract of P. spathulatum SF7354, containing benzomalvin derivatives, revealed a time-dependent increase in apoptotic cell populations and an accumulation of cells in the sub-G1 phase, a marker for DNA fragmentation.[1][2] The treatment also induced an early G0/G1 cell cycle arrest.[1][2]
| Treatment Time | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Viable Cells (%) |
| 24 h | 18.84 | 7.34 | - |
| 48 h | 30.75 | 5.35 | - |
| 72 h | 36.26 | 13.10 | 28.89 |
| Table 2: Time-dependent increase in apoptotic HCT116 cells upon treatment with a benzomalvin-containing extract.[1] |
The apoptotic activity of benzomalvin derivatives appears to be mediated through a p53-dependent mechanism.[1][2] Western blot analysis demonstrated significant alterations in the protein levels of PARP and p53.[1][2] Furthermore, gene expression profiling indicated the activation of the intrinsic (mitochondria-mediated) apoptotic pathway, with significant upregulation of BAX and CASP9.[1] The concurrent increase in p21, a cyclin-dependent kinase inhibitor, supports the observation of G1 arrest preceding apoptosis.[1]
Neuroprotective Activity of Benzomalvin Derivatives
In addition to their anticancer properties, certain benzomalvin derivatives have been identified as inhibitors of the substance P receptor NK1.[3][4] Substance P is a neuropeptide involved in neurokinin signaling, which plays a role in inflammation and pain perception.
Quantitative Inhibition of Neurokinin NK1 Receptor
Benzomalvins A, B, and C have been shown to inhibit the binding of substance P to NK1 receptors from different species with varying potencies.
| Benzomalvin Derivative | Guinea Pig NK1 Ki (µM) | Rat NK1 Ki (µM) | Human NK1 Ki (µM) |
| A | 12 | 42 | 43 |
| B | Weakly active | Weakly active | Weakly active |
| C | Weakly active | Weakly active | Weakly active |
| Table 3: Inhibitory activity (Ki values) of Benzomalvins against the neurokinin NK1 receptor.[5] |
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used to characterize the biological activity of benzomalvin derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
HCT116 cells are seeded in 96-well plates.
-
Cells are treated with various concentrations of the purified benzomalvin derivatives.
-
Following incubation for 24, 48, and 72 hours, 5 µl of MTT solution (5 mg/ml) is added to each well.
-
The plates are incubated for 4 hours at 37°C.
-
After removing the medium, dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage relative to the untreated control.[1]
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is used to analyze the cell cycle distribution and quantify apoptotic cells.
Protocol:
-
HCT116 cells are treated with the benzomalvin-containing extract.
-
At specified time points (24, 48, and 72 hours), cells are harvested.
-
For apoptosis analysis, cells are stained with Annexin V and Propidium Iodide (PI).
-
For cell cycle analysis, cells are fixed and stained with a DNA-intercalating dye (e.g., PI).
-
The stained cells are analyzed using a flow cytometer to determine the percentage of cells in different stages of the cell cycle and the proportion of apoptotic cells.
Western Blot Analysis
Western blotting is employed to detect changes in the expression levels of specific proteins involved in apoptosis.
Protocol:
-
HCT116 cells are treated with the benzomalvin-containing extract for 48 and 72 hours.
-
Cells are lysed using RIPA buffer, and total protein is quantified.
-
Equal amounts of protein (20 µg) are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against PARP, p53, and a loading control (e.g., ACTB).
-
After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein signals are detected using chemiluminescence.[1]
Conclusion and Future Directions
Benzomalvin derivatives represent a promising class of natural products with significant potential for the development of novel anticancer and neuroprotective agents. Their ability to induce p53-dependent apoptosis in cancer cells and inhibit the neurokinin NK1 receptor highlights their diverse biological activities. Further research is warranted to elucidate the structure-activity relationships of these compounds, optimize their therapeutic properties, and explore their full clinical potential. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzomalvins, new substance P inhibitors from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cytotoxic Secrets of Benzomalvin B: A Technical Guide to its Mechanism of Action in Cancer Cells
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anticancer activity of Benzomalvin B, a secondary metabolite isolated from the symbiotic fungus Penicillium spathulatum. The information presented herein is synthesized from contemporary research, offering a detailed overview of its impact on cancer cell signaling, viability, and proliferation.
Core Mechanism: Induction of p53-Dependent Apoptosis
Benzomalvin derivatives, including this compound, exert their cytotoxic effects primarily through the induction of programmed cell death, or apoptosis, in cancer cells.[1][2] Research has demonstrated that these compounds activate the intrinsic, mitochondria-mediated apoptotic pathway in a time-dependent manner.[1] This process is critically dependent on the tumor suppressor protein p53, indicating a p53-dependent mechanism of apoptosis.[1][2]
Upon treatment with benzomalvin-containing extracts, cancer cells exhibit characteristic morphological changes associated with apoptosis, such as cell shrinkage and detachment from the culture surface.[1]
Quantitative Analysis of Cytotoxicity and Apoptosis
Studies on the human colon carcinoma cell line HCT116 have provided quantitative data on the cytotoxic and pro-apoptotic effects of benzomalvin derivatives.
Table 1: Cytotoxicity of Benzomalvin Derivatives in HCT116 Cells
| Compound | IC50 Value (µg/mL) |
| Benzomalvin A | 0.29 |
| This compound | 1.88 |
| Benzomalvin C | 0.64 |
| Benzomalvin D | 1.16 |
| Benzomalvin E | 1.07 |
Data represents the concentration required to inhibit 50% of cell growth.[1]
Table 2: Time-Dependent Induction of Apoptosis in HCT116 Cells
| Treatment Time | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
| 0 h | 96.39 | 0.72 | 0.09 |
| 24 h | Not Reported | 18.84 | 7.34 |
| 48 h | Not Reported | 30.75 | 5.35 |
| 72 h | 28.89 | 36.26 | 13.10 |
Cells were treated with a 20 µg/mL extract of P. spathulatum SF7354 containing benzomalvin derivatives.[1]
Signaling Pathway of Benzomalvin-Induced Apoptosis
The pro-apoptotic activity of benzomalvins is orchestrated through a defined signaling cascade that culminates in the activation of executioner caspases. The pathway is initiated by the upregulation of p53, which in turn transcriptionally activates key downstream effectors.
References
- 1. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzomalvin B as a Substance P Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neurotransmitter of the tachykinin family, plays a pivotal role in a multitude of physiological and pathophysiological processes, including pain transmission, neurogenic inflammation, and emesis.[1][2] Its biological effects are primarily mediated through the high-affinity neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR).[1][2][3] The inhibition of the SP/NK1 receptor signaling pathway presents a compelling therapeutic strategy for various clinical conditions. Natural products have historically been a rich source of novel pharmacological agents. Among these, the benzomalvins, a series of benzodiazepines isolated from a Penicillium species, have been identified as inhibitors of substance P.[4] This technical guide provides an in-depth overview of Benzomalvin B, one of the members of this family, focusing on its role as a substance P inhibitor. While its activity is noted to be weaker than its analogue, Benzomalvin A, this document consolidates the available scientific information to provide a comprehensive resource for the research community.
Chemical and Physical Properties of this compound
This compound is a fungal metabolite with a distinct benzodiazepine structure.
| Property | Value |
| CAS Number | 157047-97-7 |
| Molecular Formula | C24H17N3O2 |
| Molecular Weight | 379.4 g/mol |
| Formal Name | (7E)-(+)-6,7-dihydro-6-methyl-7-(phenylmethylene)-quinazolino[3,2-a][1][2]benzodiazepine-5,13-dione |
| Appearance | Solid |
| Source | Penicillium sp. |
Substance P Inhibitory Activity
Benzomalvins were discovered during a screening of microbial broths for neurokinin receptor antagonists.[4] While Benzomalvin A demonstrated notable inhibitory activity against substance P, this compound was found to be only weakly active.[4]
Quantitative Data
Due to its weak activity, specific inhibitory concentration (IC50) or binding affinity (Ki) values for this compound against the NK1 receptor have not been prominently reported in the primary literature. For comparative purposes, the data for the more potent Benzomalvin A is presented below.[4]
Table 1: Inhibitory Activity of Benzomalvin A against Substance P
| Receptor Source | Ki (µM) |
| Guinea Pig NK1 Receptor | 12 |
| Rat NK1 Receptor | 42 |
| Human NK1 Receptor | 43 |
It is important to note that while this compound's substance P inhibitory activity is weak, it has demonstrated other biological effects, such as cytotoxic activity against human colon cancer cells (HCT116) with an IC50 value of 1.88 µg/ml.[5]
Mechanism of Action: Inhibition of the Substance P/NK1 Receptor Pathway
Substance P binding to the NK1 receptor initiates a signaling cascade that is characteristic of Gq-protein coupled receptors.[1] This pathway is a key target for therapeutic intervention.
Substance P / NK1 Receptor Signaling Pathway
Upon binding of substance P to the NK1 receptor, the associated Gq protein is activated. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] These events lead to a cascade of downstream effects, including neuronal excitation, regulation of affective behavior, and the transmission of pain signals.[1][3][6] this compound, as a substance P inhibitor, is presumed to act by competitively binding to the NK1 receptor, thereby preventing the binding of substance P and the subsequent initiation of this signaling cascade.
Experimental Protocols
The following sections detail the generalized experimental protocols relevant to the study of this compound and other substance P inhibitors.
Isolation and Purification of Benzomalvins from Penicillium sp.
The isolation of benzomalvins involves standard mycological and natural product chemistry techniques.
Methodology:
-
Fermentation: The Penicillium species is cultured in a suitable liquid medium to promote the production of secondary metabolites.
-
Extraction: The culture broth is extracted with an organic solvent, such as ethyl acetate, to partition the benzomalvins and other metabolites from the aqueous medium.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to various chromatographic techniques, such as silica gel column chromatography followed by high-performance liquid chromatography (HPLC), to separate the different components.
-
Isolation: Fractions containing the benzomalvins are collected and purified to yield the individual compounds, including this compound.
-
Structural Elucidation: The chemical structure of the isolated compounds is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vitro Substance P Inhibition Assay (Guinea Pig Ileum)
The guinea pig ileum preparation is a classic and reliable method for assessing the biological activity of substance P and its antagonists.[7][8][9][10]
Principle: Substance P induces contraction of the smooth muscle of the guinea pig ileum. A substance P inhibitor will antagonize this effect, leading to a reduction in the contractile response.
Methodology:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.
-
Contraction Measurement: The contractions of the ileum are recorded using an isometric force transducer connected to a data acquisition system.
-
Substance P-Induced Contraction: A cumulative concentration-response curve for substance P is established to determine the EC50 (the concentration that produces 50% of the maximal response).
-
Inhibition Assay: The ileum preparation is pre-incubated with varying concentrations of the test compound (e.g., this compound) for a defined period.
-
Challenge with Substance P: Following incubation with the inhibitor, the preparation is again challenged with substance P, and a new concentration-response curve is generated.
-
Data Analysis: The antagonistic effect of the test compound is quantified by the rightward shift of the substance P concentration-response curve. The pA2 value, a measure of the antagonist's potency, can be calculated from these shifts.
Conclusion
This compound, a benzodiazepine derived from a Penicillium species, has been identified as a weak inhibitor of substance P.[4] While its potency does not rival that of its analogue, Benzomalvin A, its unique chemical structure and biological activity warrant its inclusion in the broader landscape of natural product-based substance P inhibitors. Further investigation into the structure-activity relationships of the benzomalvin family could provide valuable insights for the design and development of novel and more potent NK1 receptor antagonists. The experimental protocols and pathway diagrams presented in this guide offer a foundational resource for researchers interested in exploring the therapeutic potential of this class of compounds.
References
- 1. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.azregents.edu [experts.azregents.edu]
- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzomalvins, new substance P inhibitors from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evidence that the contractile response of the guinea-pig ileum to capsaicin is due to release of substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A pharmacological investigation of synthetic substance P on the isolated guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action of substance P in guinea-pig ileum longitudinal smooth muscle: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The influence of substance P on the response of guinea-pig isolated ileum to periarterial nerve stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis pathway of Benzomalvin compounds
An In-depth Technical Guide to the Biosynthesis Pathway of Benzomalvin Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzomalvins are a family of fungal-derived benzodiazepine alkaloids that have garnered significant interest within the scientific community due to their unique chemical structures and promising biological activities. First isolated from Penicillium species, these specialized metabolites have been shown to act as inhibitors of the substance P receptor NK1 and the human enzyme indoleamine 2,3-dioxygenase, making them potential therapeutic targets for a range of pathologies, from autoimmune disorders to neurodegenerative diseases.[1] More recently, derivatives of benzomalvins isolated from Penicillium spathulatum have demonstrated potent cytotoxic activity against human cancer cell lines, further highlighting their potential in drug development.[2][3][4] This guide provides a comprehensive overview of the biosynthesis of benzomalvin compounds, detailing the enzymatic machinery, key intermediates, and the experimental methodologies used to elucidate this complex pathway.
The Benzomalvin Biosynthetic Gene Cluster
The biosynthesis of benzomalvins is orchestrated by a dedicated biosynthetic gene cluster (BGC) identified in Aspergillus terreus.[1] This cluster is composed of three core genes:
-
benX : A putative S-adenosylmethionine (SAM)-binding methyltransferase.
-
benY : A nonribosomal peptide synthetase (NRPS).
-
benZ : A nonribosomal peptide synthetase (NRPS).
These enzymes work in a coordinated fashion, resembling an assembly line, to construct the complex benzomalvin scaffold from simple amino acid precursors.[1][5]
The Core Biosynthetic Pathway
The biosynthesis of benzomalvins proceeds through a nonribosomal peptide synthesis mechanism, involving the sequential condensation of amino acid building blocks. The primary precursors for the benzomalvin core structure are two molecules of anthranilate (Anth) and one molecule of N-methyl-L-phenylalanine (NmPhe) .[1]
The key steps in the pathway, as elucidated through genetic and metabolomic studies, are as follows:
-
Dipeptide Formation : The process begins with the formation of an Anth-NmPhe dipeptide. This intermediate is covalently bound as a thioester to the second thiolation (T) domain of the NRPS enzyme BenZ.[1]
-
Tripeptide Synthesis : The second condensation domain of BenZ, BenZ-C2, catalyzes the addition of a second anthranilate molecule, forming a linear Anth-NmPhe-Anth tripeptide. This tripeptide is then transferred and covalently bound to the thiolation (T) domain of the second NRPS enzyme, BenY.[1]
-
Macrocyclization and Release : The terminal condensation domain of BenY, designated BenY-CT, acts as a cyclizing domain. It catalyzes the intramolecular cyclization of the linear tripeptide and its subsequent release from the enzyme, forming an 11-membered macrocyclic precursor.[1][6]
-
Transannulation to Benzodiazepine Core : The macrocyclic precursor is believed to undergo a regioselective, non-enzymatic transannulation reaction. This intramolecular rearrangement results in the formation of the characteristic benzodiazepine ring system of benzomalvin A/D.[1][6] The high regioselectivity of this step has led to the hypothesis that the BenY-CT domain, or another yet-to-be-identified protein, may function as the first-ever described "benzodiazepine synthase".[1]
Biosynthesis Pathway Diagram
Caption: The enzymatic assembly line for Benzomalvin biosynthesis.
Experimental Elucidation of the Pathway
The benzomalvin biosynthetic pathway was primarily deciphered using a powerful combination of fungal genetics and advanced metabolomics, a platform known as Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS).[1]
Experimental Workflow: FAC-MS
The general workflow for this experimental approach is as follows:
-
Genomic DNA Library Construction : High-molecular-weight genomic DNA is isolated from the producing fungus (e.g., Aspergillus terreus). This DNA is then randomly sheared to create large fragments.
-
Fungal Artificial Chromosome (FAC) Cloning : The large genomic DNA fragments are cloned into a shuttle vector that can be maintained in both E. coli (for manipulation) and a fungal host (for expression). This creates a library of FACs, with each clone containing a different segment of the fungal genome, potentially harboring an intact biosynthetic gene cluster.
-
Heterologous Expression : The FAC library is transformed into a suitable fungal expression host, such as Aspergillus nidulans, which is known for its genetic tractability and well-characterized background metabolome.
-
Metabolomic Scoring (LC-MS/MS Analysis) : The transformed fungal strains are cultivated, and their secreted metabolomes are analyzed using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). The metabolic profiles of the FAC-containing strains are compared to a control strain (containing an empty vector).
-
Data Analysis and BGC Identification : Novel metabolites are identified by finding unique mass signals in the FAC strains. The genomic DNA insert on the corresponding FAC is then sequenced to identify the biosynthetic gene cluster responsible for producing the novel compound.
-
Functional Genomics (Domain Deletion) : To determine the function of specific enzymes or domains within the identified BGC, targeted gene or domain deletions are performed using genetic recombineering in E. coli. The modified FACs are then re-introduced into the fungal host, and the resulting changes in the metabolite profile are analyzed to infer the function of the deleted genetic region.
Experimental Workflow Diagram
Caption: The FAC-MS workflow for BGC discovery and functional analysis.
Quantitative Data Summary
Quantitative analysis of metabolite production in wild-type and mutant strains was crucial for confirming the roles of specific enzymatic domains. The data below is derived from LC-MS analysis of cultures expressing the benzomalvin gene cluster and its domain-deleted variants.
| Strain/Construct | Relative Abundance of Benzomalvin A/D | Relative Abundance of Macrocyclic Precursor | Relative Abundance of Linear Tripeptide |
| Wild-Type BGC | +++ | + | + |
| ΔbenY-C (C-terminal domain deletion) | - | - | +++ |
| ΔbenZ-C2 (internal domain deletion) | - | - | - |
| Data is a qualitative representation of the relative abundances reported in the literature.[7] +++ indicates high abundance, + indicates low abundance, and - indicates not detected. |
Interpretation of Quantitative Data:
-
The deletion of the internal condensation domain BenZ-C2 completely abolished the production of all pathway intermediates and the final product, confirming its essential role in the second peptide bond formation.[7]
-
The deletion of the terminal C-domain BenY-C resulted in the loss of the macrocyclic precursor and benzomalvin A/D, but led to a significant accumulation of the linear tripeptide precursor.[7] This provides strong evidence that BenY-C is responsible for the final cyclization and release step.[7]
Detailed Experimental Protocols
The following are representative protocols based on the methodologies described in the primary literature for the elucidation of the benzomalvin pathway.[7]
Protocol 1: FAC Recombineering for Domain Deletion
This protocol describes the targeted deletion of an NRPS domain within the benzomalvin BGC on a Fungal Artificial Chromosome.
-
Primer Design : Design PCR primers to amplify a selection marker cassette (e.g., kanamycin resistance). Each primer should have a 5' extension of approximately 50 base pairs that is homologous to the regions immediately upstream and downstream of the target domain to be deleted (e.g., the BenY-CT domain).
-
Amplification of Selection Marker : Perform PCR using the designed primers and a template plasmid containing the selection marker to generate the deletion cassette.
-
Preparation of Recombineering-Competent Cells : Transform the E. coli strain SW102, which carries the FAC with the benzomalvin BGC, and induce the expression of the Red/ET recombination proteins.
-
Electroporation : Electroporate the purified PCR-generated deletion cassette into the competent, induced E. coli SW102 cells.
-
Selection and Screening : Plate the transformed cells on a selective medium (e.g., LB agar with kanamycin). Screen the resulting colonies by PCR using primers that flank the target domain to confirm the replacement of the domain with the selection marker.
-
FAC DNA Preparation : Prepare high-quality FAC DNA from a confirmed mutant colony for subsequent transformation into the fungal host.
Protocol 2: Metabolite Analysis by LC-MS/MS
This protocol outlines the analysis of fungal culture extracts to detect benzomalvins and their precursors.
-
Sample Preparation : Resuspend dried fungal metabolite extracts in a 50% acetonitrile/water solution to a concentration of 2 mg/mL.
-
Chromatographic Separation : Inject approximately 25 µL of the resuspended extract onto a C18 reverse-phase HPLC column (e.g., Phenomenex Luna C-18(2), 2 mm × 150 mm, 3 µm).
-
Gradient Elution : Elute the metabolites using a binary solvent system (A: water with 0.1% formic acid; B: acetonitrile with 0.1% formic acid) with a suitable gradient. A representative gradient is: 2% B at 0 min, ramp to 70% B over 35 min, then to 98% B over 19 min, at a flow rate of 200 µL/min.
-
Mass Spectrometry : Couple the HPLC eluent to a high-resolution mass spectrometer (e.g., Q-Exactive) equipped with an electrospray ionization (ESI) source operating in positive mode.
-
Data Acquisition : Acquire data in a data-dependent mode, with a full MS scan range of m/z 150–2000, followed by MS/MS fragmentation of the top 5 most intense ions.
-
Data Analysis : Integrate the peak areas for the known masses of benzomalvin A/D, the macrocyclic precursor, and the linear tripeptide. Normalize these peak areas to the total ion current to determine their relative abundances across different samples.
Regulatory Control of Benzomalvin Biosynthesis
While the enzymatic steps for benzomalvin biosynthesis have been well-characterized, specific studies on the transcriptional regulation of the ben gene cluster are currently limited. However, based on the broader understanding of secondary metabolism in Aspergillus species, it is likely that the expression of these genes is controlled by a complex network of regulatory proteins that respond to various environmental and developmental cues.
Key global regulators in Aspergillus, such as the Velvet complex (composed of proteins like VeA and LaeA), are known to control the expression of numerous secondary metabolite gene clusters in response to factors like light, temperature, and nutrient availability.[7] It is plausible that these or other, more specific, transcription factors bind to promoter regions within the ben cluster to modulate its expression. Further research, including transcriptomic analysis under different growth conditions and the characterization of putative transcription factor genes within or near the BGC, is required to unravel the precise regulatory mechanisms governing benzomalvin production.
Conclusion
The elucidation of the benzomalvin biosynthetic pathway represents a significant achievement in the field of natural product biosynthesis. The application of innovative techniques like FAC-MS has not only detailed the step-by-step enzymatic construction of these complex molecules but has also led to the discovery of a putative novel enzyme activity, a "benzodiazepine synthase". This in-depth understanding of the biosynthetic machinery provides a foundation for future research in several key areas:
-
Bioengineering : The knowledge of the BGC and enzyme functions opens up possibilities for engineered biosynthesis of novel benzomalvin analogs with improved therapeutic properties.
-
Drug Discovery : The identification of the ben gene cluster can be used as a query for genome mining efforts to discover new benzodiazepine-producing fungi and novel bioactive molecules.
-
Enzymology : Further characterization of the BenY-CT domain will be crucial to confirm its proposed role as a benzodiazepine synthase, which could represent a new class of enzymes with significant synthetic potential.
This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and further explore the fascinating world of benzomalvin biosynthesis.
References
- 1. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Multidimensional regulation of transcription factors: decoding the comprehensive signals of plant secondary metabolism [frontiersin.org]
- 6. Frontiers | Secondary metabolites from the deep-sea derived fungus Aspergillus terreus MCCC M28183 [frontiersin.org]
- 7. scienceopen.com [scienceopen.com]
A Technical Guide to the Natural Sources and Analogues of Benzomalvin B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzomalvin B, a bioactive fungal metabolite, and its naturally occurring analogues. The document details their sources, biological activities, and biosynthetic pathways. It also furnishes detailed experimental protocols for their isolation and evaluation, designed to be a valuable resource for researchers in natural product chemistry, oncology, and neuropharmacology.
Natural Sources and Structural Analogues
Benzomalvins are a class of benzodiazepine alkaloids produced predominantly by fungi of the genus Penicillium.[1][2] The biosynthetic gene cluster for these compounds has also been identified in Aspergillus terreus.[3] First isolated from a Penicillium sp. during screening for neurokinin receptor antagonists, these compounds have since been found in various fungal strains, including those from unique ecological niches.[2][4]
A notable source is Penicillium spathulatum SF7354, a symbiotic fungus isolated from the extremophilic plant Azorella monantha in the Patagonian region of Chile.[1][5] This highlights that extremophile-associated fungi are a promising reservoir for novel bioactive compounds.[1]
The primary analogues of this compound that have been isolated and characterized are Benzomalvin A, C, D, and E. Benzomalvins A and D are atropisomers, meaning they are stereoisomers that can be isolated due to hindered rotation around a single bond.[3]
Table 1: Natural Fungal Sources of Benzomalvins
| Fungal Species | Strain | Source of Isolation | Benzomalvins Produced | Reference(s) |
| Penicillium sp. | SC67 | Soil sample (North Dakota, USA) | A, B, C | [4] |
| Penicillium spathulatum | SF7354 | Symbiont of Azorella monantha (Patagonia, Chile) | A, B, C, D, E | [1] |
| Aspergillus terreus | ATCC 20542 | Not specified (contains biosynthetic gene cluster) | A/D | [3] |
Biological Activity and Therapeutic Potential
Benzomalvins exhibit a range of biological activities, with potential applications in neuropharmacology and oncology. Their primary mechanisms of action include antagonism of the substance P (NK1) receptor and induction of apoptosis in cancer cells.
Neurokinin 1 (NK1) Receptor Antagonism
Substance P is a neuropeptide involved in pain transmission and neurogenic inflammation.[4][6] Benzomalvin A was first identified as an inhibitor of the substance P receptor NK1.[2][4] It shows varying inhibitory potency across species. In contrast, Benzomalvins B and C demonstrate only weak activity against this target.[2][4]
Table 2: Inhibitory Activity (Ki) of Benzomalvins against NK1 Receptors
| Compound | Guinea Pig NK1 (Ki, µM) | Rat NK1 (Ki, µM) | Human NK1 (Ki, µM) | Reference(s) |
| Benzomalvin A | 12 | 42 | 43 | [2][4] |
| This compound | Weakly active | Weakly active | Weakly active | [2][4] |
| Benzomalvin C | Weakly active | Weakly active | Weakly active | [2][4] |
Anticancer Activity
Derivatives isolated from P. spathulatum have shown significant cytotoxic effects against human cancer cell lines, with the most pronounced activity observed against the HCT116 human colon cancer cell line.[1][5] The cytotoxic effect is dose- and time-dependent.[1]
Table 3: Cytotoxic Activity (IC₅₀) of Benzomalvins against HCT116 Cells
| Compound | IC₅₀ (µg/mL) after 72h | Reference(s) |
| Benzomalvin A/D Mix | 1.16 / 1.07 | [1] |
| This compound | 1.88 | [1] |
| Benzomalvin C | 0.64 | [1] |
| Benzomalvin E | 0.29 | [1] |
The anticancer mechanism of these compounds is linked to the induction of programmed cell death (apoptosis).[1][5] Studies using flow cytometry revealed that treatment with benzomalvin extracts leads to an accumulation of cells in the sub-G1 phase and an increase in apoptotic populations over time.[1] Western blot analyses showed alterations in PARP and p53 protein levels, indicating that the compounds trigger a p53-dependent apoptotic pathway.[1][5]
Biosynthesis Pathway
The biosynthesis of benzomalvins is managed by a three-gene nonribosomal peptide synthetase (NRPS) cluster.[3][7][8] This cluster consists of a methyltransferase (benX) and two NRPS enzymes (benY and benZ).[3] The process involves the sequential condensation of amino acid precursors.
The biosynthesis proceeds through a linear tripeptide intermediate, Anth-NmPhe-Anth (Anthranilic acid - N-methyl-Phenylalanine - Anthranilic acid).[3] The NRPS enzyme BenZ catalyzes the peptide condensations, while the terminal cyclizing condensation domain (CT) of the BenY enzyme catalyzes the final cyclization and cleavage, leading to the formation of the core benzomalvin structure.[3][8] This is followed by a non-enzymatic transannulation reaction to form the final benzodiazepine product.[3]
Experimental Protocols
Fungal Fermentation and Isolation of Benzomalvins
This protocol is a composite method based on procedures described for the isolation of benzomalvins from Penicillium sp. and P. spathulatum.[1][4]
1. Fungal Culture and Fermentation:
- Prepare seed cultures by inoculating the fungal strain (e.g., P. spathulatum SF7354) in Potato Dextrose Broth (PDB).[1]
- Incubate at 15-27°C for 3-7 days with agitation (e.g., 120-220 rpm).[1][4]
- Scale up the fermentation by transferring the seed culture to a larger volume of production medium (e.g., PDB or a custom mannitol-arginine medium).[1][4]
- Incubate for 21-30 days at 15-27°C with agitation.[1][9]
2. Extraction:
- Harvest the culture broth and mycelia.[4]
- Perform liquid-liquid partitioning by extracting the entire culture three times with an equal volume of ethyl acetate (EtOAc).[1]
- Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.[1]
3. Initial Fractionation (MPLC):
- Subject the crude extract to Medium-Pressure Liquid Chromatography (MPLC) on a silica gel or ODS column.[1]
- Elute with a gradient system, such as hexane-ethyl acetate or methanol-water, to separate the extract into several primary fractions.[1]
4. Purification (Semi-preparative HPLC):
- Further purify the active fractions using a semi-preparative High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column (e.g., 250 x 10 mm, 10 µm).[1]
- Use a mobile phase consisting of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[1]
- Apply a gradient elution program, for example: 5% B for 2 min, linear increase to 80% B over 24 min, then ramp to 100% B.[1]
- Monitor the elution profile with a UV detector and collect peaks corresponding to individual benzomalvin analogues.
5. Structure Elucidation:
- Confirm the identity and purity of the isolated compounds using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Start [label="Fungal Culture\n(e.g., P. spathulatum)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Fermentation [label="Large-Scale Fermentation\n(21-30 days)", fillcolor="#F1F3F4", fontcolor="#202124"];
Extraction [label="Solvent Extraction\n(Ethyl Acetate)", fillcolor="#F1F3F4", fontcolor="#202124"];
Crude [label="Crude Extract", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];
MPLC [label="Fractionation (MPLC)\n(Silica or ODS)", fillcolor="#F1F3F4", fontcolor="#202124"];
Fractions [label="Bioactive Fractions", shape=folder, fillcolor="#FBBC05", fontcolor="#202124"];
HPLC [label="Purification (Semi-Prep HPLC)\n(C18 Column, Gradient Elution)", fillcolor="#F1F3F4", fontcolor="#202124"];
Compounds [label="Isolated Benzomalvins\n(A, B, C, D, E)", shape=box3d, fillcolor="#34A853", fontcolor="#FFFFFF"];
Analysis [label="Structural Analysis\n(MS, NMR)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Fermentation;
Fermentation -> Extraction;
Extraction -> Crude;
Crude -> MPLC;
MPLC -> Fractions;
Fractions -> HPLC;
HPLC -> Compounds;
Compounds -> Analysis;
}
MTT Assay for Cell Viability and Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of benzomalvins on cancer cell lines.[10][11][12]
1. Cell Plating:
- Seed cancer cells (e.g., HCT116) into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).
- Incubate the plates for 24 hours in a humidified atmosphere (37°C, 5% CO₂) to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of the isolated benzomalvin compounds in the appropriate cell culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[1]
- Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).[1]
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[11]
- After the treatment incubation, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[12]
- Incubate the plate for an additional 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]
4. Solubilization of Formazan:
- Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[10]
- Mix thoroughly by gentle shaking or pipetting to ensure complete dissolution of the formazan crystals.
5. Absorbance Measurement:
- Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.
- Calculate cell viability as a percentage relative to the vehicle-treated control cells.
- Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
References
- 1. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzomalvins, new substance P inhibitors from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 5. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substance P and pain chronicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Benzomalvin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzomalvin derivatives are a class of fungal secondary metabolites, specifically benzodiazepine alkaloids, produced by various Penicillium species.[1][2] These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including potential anticancer and neuroprotective properties.[1] The isolation and purification of individual Benzomalvin derivatives from complex fungal extracts are crucial for detailed structure-activity relationship studies and further drug development. This application note provides a detailed protocol for the purification of Benzomalvin derivatives using High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties and Chromatographic Behavior
Benzomalvin derivatives share a common core structure but differ in their substitutions, which influences their polarity and, consequently, their chromatographic behavior. Understanding these properties is key to developing an effective HPLC purification strategy. Reverse-phase HPLC, which separates compounds based on their hydrophobicity, is the most suitable method for purifying these molecules.[1]
The predicted hydrophobicity of several Benzomalvin derivatives, indicated by their XLogP3-AA values (a measure of lipophilicity), is summarized in the table below. A higher XLogP value corresponds to a more nonpolar compound, which will have a longer retention time in a reverse-phase HPLC system.
| Benzomalvin Derivative | Molecular Formula | XLogP3-AA | Predicted Polarity |
| Benzomalvin A | C24H19N3O2 | 3.5 | Nonpolar |
| Benzomalvin C | C24H17N3O3 | 2.8 | Moderately Polar |
| Benzomalvin E | C24H19N3O3 | 2.6 | Polar |
Data sourced from PubChem.[3][4]
Based on these values, the expected elution order in a reverse-phase HPLC system would be Benzomalvin E first, followed by Benzomalvin C, and then Benzomalvin A. The relative abundance of derivatives found in some extracts also suggests a similar elution pattern on reverse-phase chromatography.[1]
Experimental Protocols
This section details the recommended methodology for the extraction and HPLC purification of Benzomalvin derivatives from fungal cultures.
Fungal Culture and Extraction
A detailed protocol for fungal culture and extraction is beyond the scope of this application note. However, a general workflow is provided below. For a comprehensive guide, please refer to specialized literature on fungal fermentation and secondary metabolite extraction.
Workflow for Fungal Culture and Extraction
References
- 1. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzomalvins, new substance P inhibitors from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzomalvin C | C24H17N3O3 | CID 23902330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (-)-benzomalvin E | C24H19N3O3 | CID 52326052 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of Benzomalvin B Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzomalvin B, a benzodiazepine alkaloid derived from Penicillium species, has demonstrated notable anticancer properties. This document provides detailed protocols for key in vitro assays to assess the anticancer activity of this compound, focusing on its effects on the human colon carcinoma cell line HCT116. The methodologies described herein are based on established research and are intended to guide researchers in the evaluation of this compound's cytotoxic and mechanistic properties.
Data Presentation
The antiproliferative activity of this compound and its related derivatives against the HCT116 cell line is summarized below. This data is crucial for determining the appropriate concentration range for subsequent mechanistic studies.
Table 1: Cytotoxicity of Benzomalvin Derivatives against HCT116 Cells
| Compound | Trivial Name | IC50 (µg/mL) |
| Benzomalvin A/D | Compound B | 0.29 |
| This compound | Compound C | 1.88 |
| Benzomalvin C | Compound D | 0.64 |
| Benzomalvin D | Compound A | 1.16 |
| Benzomalvin E | Compound E | 1.07 |
Experimental Protocols
Cell Culture
-
Cell Line: HCT116 (human colorectal carcinoma)
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Cells should be passaged upon reaching 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
HCT116 cells
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Protocol:
-
Seed HCT116 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should bracket the expected IC50 value (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µg/mL).
-
Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control.
-
Incubate the plate for 24, 48, and 72 hours.
-
After the incubation period, add 5 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
HCT116 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed HCT116 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at a concentration known to induce apoptosis (e.g., the IC50 concentration of 1.88 µg/mL) for 24, 48, and 72 hours.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
HCT116 cells
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed and treat HCT116 cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak is indicative of apoptosis.
-
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Materials:
-
HCT116 cells
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p53, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
-
-
Protocol:
-
Treat HCT116 cells with this compound for 48 and 72 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system. β-actin is commonly used as a loading control.
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for assessing the anticancer activity of this compound.
Caption: Proposed p53-mediated apoptotic pathway induced by this compound.
Unveiling the Molecular Architecture of Benzomalvin B: An Application Note on NMR and Mass Spectrometry in Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation of Benzomalvin B, a benzodiazepine natural product isolated from Penicillium species.[1][2] The protocols and data presented herein are intended to serve as a practical resource for researchers engaged in natural product discovery and development.
Introduction to this compound and the Role of Spectroscopic Techniques
This compound is a member of the benzomalvin family of fungal metabolites that have garnered interest for their biological activities, including the inhibition of substance P.[1][2] The precise determination of their chemical structure is paramount for understanding their mechanism of action and for guiding synthetic efforts. NMR and mass spectrometry are indispensable tools in this endeavor, providing complementary information to piece together the molecular puzzle.[3][4][5][6][7][8][9] Mass spectrometry provides the molecular formula, while NMR spectroscopy reveals the carbon-hydrogen framework and the connectivity of atoms.
Experimental Protocols
Mass Spectrometry for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of an unknown compound.
Protocol: High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS)
-
Sample Preparation: Dissolve a small amount of purified this compound in a suitable solvent, such as methanol.
-
Matrix Selection: Choose a suitable matrix (e.g., 3-nitrobenzyl alcohol) to facilitate ionization. Mix the sample solution with the matrix on the FAB probe tip.
-
Ionization: Bombard the sample-matrix mixture with a high-energy beam of atoms (e.g., Xenon) in the ion source of the mass spectrometer.
-
Mass Analysis: Analyze the resulting ions using a high-resolution mass analyzer (e.g., a time-of-flight or Orbitrap analyzer) to obtain accurate mass measurements.
-
Data Analysis: Compare the measured accurate mass of the protonated molecule ([M+H]⁺) with calculated masses of potential elemental compositions to deduce the molecular formula.
NMR Spectroscopy for Structural Assembly
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to elucidate the complete structure of this compound.
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to a 5 mm NMR tube.
-
1D NMR Spectra Acquisition:
-
Acquire a ¹H NMR spectrum to identify the types and number of protons in the molecule.
-
Acquire a ¹³C NMR spectrum to determine the number and types of carbon atoms.
-
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks and establish vicinal proton relationships.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond correlations between protons and their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different spin systems and elucidating the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in defining the stereochemistry and conformation of the molecule.
-
-
Data Processing and Analysis: Process the acquired NMR data using appropriate software (e.g., MestReNova, TopSpin). Integrate proton signals, determine chemical shifts and coupling constants, and interpret the correlations in the 2D spectra to assemble the final structure.
Data Presentation
The following tables summarize the key quantitative data obtained from the mass spectrometry and NMR analysis of this compound.
Mass Spectrometry Data
| Parameter | Observed Value | Calculated Value | Reference |
| Molecular Formula | C₂₄H₁₇N₃O₂ | ||
| HRFAB-MS [M+H]⁺ | 380.1403 | 380.1399 |
NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |
| 1 | 164.2 | |
| 3 | 160.5 | |
| 4 | 128.7 | |
| 4a | 148.1 | |
| 5 | 115.0 | 7.95 (d, 8.0) |
| 6 | 124.5 | 7.33 (t, 8.0) |
| 7 | 134.1 | 7.63 (t, 8.0) |
| 8 | 120.5 | 7.17 (d, 8.0) |
| 8a | 141.5 | |
| 10 | 162.8 | |
| 12 | 134.5 | |
| 13 | 129.5 | |
| 14 | 128.5 | |
| 15 | 131.5 | |
| 16 | 137.9 | |
| 18 | 129.8 | 7.2-7.4 (m) |
| 19 | 128.4 | 7.2-7.4 (m) |
| 20 | 130.4 | 7.2-7.4 (m) |
| 21 | 128.4 | 7.2-7.4 (m) |
| 22 | 129.8 | 7.2-7.4 (m) |
| 24 | 134.8 | |
| 25 | 128.3 | 7.2-7.4 (m) |
| 26 | 128.9 | 7.2-7.4 (m) |
| 27 | 131.1 | 7.2-7.4 (m) |
Note: The assignments are based on the data reported in the literature[1]. Some proton signals are reported as a multiplet (m) due to overlapping resonances.
Visualizations
The following diagrams illustrate the workflow and logical connections in the structural elucidation process of this compound.
Caption: Experimental workflow for the isolation and structural elucidation of this compound.
Caption: Logical relationships in the NMR and MS-based structural elucidation of this compound.
Conclusion
The structural elucidation of this compound is a classic example of the synergistic power of mass spectrometry and NMR spectroscopy. HRMS provides the foundational molecular formula, while a suite of 1D and 2D NMR experiments allows for the complete assembly of the carbon-hydrogen framework and the determination of its stereochemistry. The detailed protocols and data presented in this application note provide a comprehensive guide for researchers working on the structural characterization of novel natural products, a critical step in the drug discovery and development pipeline.
References
- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 2. Benzomalvins, new substance P inhibitors from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Benzomalvin B in Drug Discovery and Development
Application Notes and Protocols for Researchers
Introduction
Benzomalvin B, a member of the benzomalvin family of fungal secondary metabolites, has emerged as a promising candidate in anticancer drug discovery.[1] These compounds, produced by Penicillium species, exhibit significant cytotoxic effects against various cancer cell lines.[1] Notably, this compound has demonstrated potent activity against human colon carcinoma HCT116 cells, primarily by inducing programmed cell death, or apoptosis, through a p53-dependent mechanism.[2] This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in investigating the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its anticancer effects by triggering the intrinsic apoptotic pathway.[1] Treatment of cancer cells with this compound leads to an accumulation of the tumor suppressor protein p53.[2] This, in turn, modulates the expression of downstream apoptosis-related proteins, ultimately leading to cell cycle arrest and apoptosis.[2]
Data Presentation
Table 1: Cytotoxic Activity of Benzomalvin Derivatives against HCT116 Cells
| Compound | IC50 (µg/mL) |
| Benzomalvin A | 1.88 |
| This compound | 0.64 |
| Benzomalvin C | 1.16 |
| Benzomalvin D | 1.07 |
| Benzomalvin E | 0.29 |
IC50 values were determined after 72 hours of treatment.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on HCT116 cells.
Materials:
-
HCT116 cells
-
McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 2 x 10⁴ cells/cm².[3] Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]
-
Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
This protocol allows for the quantification of apoptotic cells following treatment with this compound.
Materials:
-
HCT116 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed HCT116 cells in 6-well plates and treat with various concentrations of this compound for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and then detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour. Unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI should be used as controls to set up compensation and gates.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induces p53-mediated apoptosis in HCT116 cells.
Experimental Workflow for Evaluating this compound Cytotoxicity
Caption: Workflow for determining the cytotoxicity of this compound.
Logical Relationship of Apoptosis Detection
Caption: Logic for identifying cell populations in apoptosis assays.
References
- 1. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 4. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Benzomalvin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Benzomalvin B. The content is designed to address specific experimental challenges, offering detailed protocols and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic approaches for the total synthesis of this compound?
A1: Two main synthetic strategies have been reported for obtaining this compound. The first is a linear synthesis culminating in the formation of the tetracyclic core, often employing an intramolecular aza-Wittig reaction to form the seven-membered benzodiazepine ring. A more recent approach involves the synthesis of a related analog, Benzomalvin E, which is then converted to (E)-Benzomalvin B in a two-step sequence.
Q2: What is the key reaction for constructing the quinazolinobenzodiazepine core of this compound?
A2: A pivotal step in many syntheses of Benzomalvin analogs is the construction of the fused heterocyclic system. In the synthesis of Benzomalvin E, a copper-catalyzed intramolecular C-N arylation is employed to form the tetracyclic sclerotigenin analogue.[1][2] In earlier syntheses of Benzomalvin A and B, an intramolecular aza-Wittig reaction was the key step for the formation of both the six-membered and seven-membered rings.[3][4]
Q3: Are there any major stereochemical challenges in the synthesis of this compound?
A3: The reported syntheses of (E)-Benzomalvin B have thus far produced a racemic mixture. While the conversion from Benzomalvin E to this compound does not introduce new stereocenters, the initial synthesis of the precursor may. For instance, the synthesis of (±)-Benzomalvin E involves a nucleophilic addition that could potentially be rendered asymmetric, though this has not yet been reported. Future work may focus on developing an enantioselective synthesis.
Q4: Can this compound be synthesized from other Benzomalvin analogs?
A4: Yes, a recent and efficient method involves the conversion of (±)-Benzomalvin E to (E)-Benzomalvin B.[1][2][5] This is achieved through a base-mediated elimination of the benzylic alcohol in Benzomalvin E, followed by dehydration. This two-step process has been reported with a high overall yield.
Troubleshooting Guides
Intramolecular Aza-Wittig Reaction for Benzodiazepine Ring Formation
Problem: Low yield or failure of the intramolecular aza-Wittig reaction to form the seven-membered ring.
Possible Causes & Solutions:
-
Cause: Impure azide precursor.
-
Solution: Ensure the azide precursor is thoroughly purified before use. Residual impurities can interfere with the formation of the iminophosphorane intermediate.
-
-
Cause: Incomplete formation of the iminophosphorane.
-
Solution: The reaction of the azide with the phosphine (e.g., triphenylphosphine) should be allowed to proceed to completion. Monitor the reaction by TLC or NMR to ensure full conversion before proceeding with the cyclization step.
-
-
Cause: Unfavorable reaction conditions for cyclization.
-
Solution: The cyclization step may require elevated temperatures. The reaction is often carried out in a high-boiling solvent such as toluene or xylene under reflux conditions. Ensure the reaction is heated for a sufficient duration.
-
Experimental Protocol: Intramolecular aza-Wittig Reaction (Adapted from Eguchi et al.) [3][6]
-
Dissolve the azide precursor in dry toluene.
-
Add triphenylphosphine (1.1 equivalents) to the solution at room temperature.
-
Stir the mixture for 2-4 hours, or until the evolution of nitrogen gas ceases and TLC analysis indicates complete formation of the iminophosphorane.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours.
-
Monitor the progress of the cyclization by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Copper-Catalyzed Intramolecular C-N Arylation
Problem: Low yield of the tetracyclic sclerotigenin analogue during the copper-catalyzed C-N arylation.
Possible Causes & Solutions:
-
Cause: Inactive catalyst.
-
Solution: Use high-purity copper(I) iodide and ensure it is stored under an inert atmosphere. The choice of ligand is also critical; N,N'-dimethylethylenediamine (DMEDA) has been shown to be effective.
-
-
Cause: Inappropriate base or solvent.
-
Solution: Potassium carbonate (K₂CO₃) is a commonly used base for this transformation. The reaction is typically performed in a polar aprotic solvent such as DMF or DMSO at elevated temperatures.
-
-
Cause: Substrate decomposition at high temperatures.
-
Solution: Optimize the reaction temperature. While the reaction requires heat, excessive temperatures can lead to degradation of the starting material or product. A temperature range of 110-130 °C is a good starting point.
-
Experimental Protocol: Copper-Catalyzed Intramolecular C-N Arylation (Adapted from Basak and Dash) [1][2]
-
To a sealed tube, add the quinazolinone precursor, copper(I) iodide (10 mol%), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add anhydrous DMF, followed by N,N'-dimethylethylenediamine (DMEDA) (20 mol%).
-
Seal the tube and heat the reaction mixture at 120 °C for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Conversion of (±)-Benzomalvin E to (E)-Benzomalvin B
Problem: Incomplete conversion or formation of side products during the elimination/dehydration sequence.
Possible Causes & Solutions:
-
Cause: Inefficient elimination of the benzylic alcohol.
-
Solution: A strong, non-nucleophilic base is required for this step. Potassium bis(trimethylsilyl)amide (KHMDS) has been used successfully. Ensure the reaction is carried out at a low temperature (e.g., -78 °C) to improve selectivity.
-
-
Cause: Incomplete dehydration of the intermediate.
-
Solution: The dehydration step is typically acid-catalyzed. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature is effective. Ensure sufficient reaction time for the dehydration to go to completion.
-
Experimental Protocol: Conversion of (±)-Benzomalvin E to (E)-Benzomalvin B (Adapted from Basak and Dash) [1][2][5]
Step 1: Elimination
-
Dissolve (±)-Benzomalvin E in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of KHMDS (1.2 equivalents) in THF.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Warm the mixture to room temperature and extract with ethyl acetate.
-
Dry the combined organic layers and concentrate to obtain the crude intermediate.
Step 2: Dehydration
-
Dissolve the crude intermediate from Step 1 in DCM.
-
Add trifluoroacetic acid (TFA) (2.0 equivalents) and stir at room temperature for 2 hours.
-
Neutralize the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography to yield (E)-Benzomalvin B.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cu-Catalyzed C-N Arylation | Quinazolinone Precursor | CuI (10 mol%), K₂CO₃, DMEDA (20 mol%) | DMF | 120 | 12-16 | ~80 | [1][2] |
| Nucleophilic Addition to Aldehyde | Sclerotigenin Analogue | Benzaldehyde, LiHMDS | THF | -78 to rt | 2 | ~75 | [1][2] |
| Elimination from Benzomalvin E | (±)-Benzomalvin E | KHMDS | THF | -78 | 1 | ~85 | [1][5] |
| Dehydration to this compound | Intermediate from Elimination | TFA | DCM | rt | 2 | ~82 | [1][5] |
Visualizations
Caption: Synthetic route to (E)-Benzomalvin B from a quinazolinone precursor via Benzomalvin E.
Caption: Troubleshooting workflow for the intramolecular aza-Wittig reaction.
References
- 1. Total Synthesis of Racemic Benzomalvin E, a Quinazolinone Isolated from Pencilium sp. FN070315 and Exploration to the Direct Synthesis of (E)-Benzomalvin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The first total synthesis of (-)-benzomalvin A via intramolecular Aza-Wittig reactions - Lookchem [lookchem.com]
- 4. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Overcoming solubility issues of Benzomalvin B in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Benzomalvin B in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a fungal metabolite originally isolated from Penicillium species.[1] It belongs to the benzodiazepine class of compounds and has been identified as an antagonist of the neurokinin-1 (NK1) receptor and exhibits cytotoxic activity against cancer cell lines.[1][2]
Q2: What is the known solubility of this compound in common laboratory solvents?
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
It is considered poorly soluble in aqueous solutions.
Q3: How can I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound in an anhydrous organic solvent such as DMSO. For initial use, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of organic solvent added to your final aqueous experimental solution.
Q4: What is the recommended procedure for diluting a this compound stock solution into an aqueous medium for cell-based assays?
The standard procedure is to perform a serial dilution of the concentrated DMSO stock solution into your aqueous culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% (v/v). Rapidly mixing or vortexing the solution during dilution can help prevent precipitation.
Q5: What should I do if I observe precipitation when diluting my this compound stock solution into an aqueous buffer?
Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in the chosen organic solvent.
-
Possible Cause: The solvent may not be of high enough purity (e.g., contains water).
-
Solution: Use anhydrous grade DMSO or ethanol. Ensure the solvent has been stored properly to prevent water absorption.
-
-
Possible Cause: The concentration is too high for the chosen solvent.
-
Solution: Try to dissolve a smaller amount of the compound to determine an approximate solubility limit. Gentle warming (to 37°C) and vortexing may aid dissolution.
-
Issue 2: Precipitation occurs immediately upon dilution of the DMSO stock into aqueous media (e.g., cell culture medium, PBS).
-
Possible Cause: The aqueous solubility limit of this compound has been exceeded.
-
Solution 1: Reduce the Final Concentration. Attempt to use a lower final concentration of this compound in your experiment.
-
Solution 2: Increase the Co-solvent Concentration. If your experimental system can tolerate it, slightly increasing the final percentage of DMSO may help keep the compound in solution. However, always run a vehicle control to ensure the solvent concentration is not affecting the experimental outcome.
-
Solution 3: Use a Formulation Strategy. Consider using solubility-enhancing excipients. Common strategies include the use of cyclodextrins or non-ionic surfactants like Tween® 80 or Pluronic® F-68. A preliminary experiment to test the compatibility and efficacy of these excipients is recommended.
-
Issue 3: The prepared aqueous solution of this compound is initially clear but becomes cloudy over time.
-
Possible Cause: The compound is slowly precipitating out of the solution.
-
Solution: Prepare fresh dilutions of this compound immediately before each experiment. Avoid storing dilute aqueous solutions for extended periods.
-
-
Possible Cause: The compound may be unstable in the aqueous buffer at the experimental temperature or pH.
-
Solution: Investigate the stability of this compound in your specific buffer system. This can be done by preparing the solution and analyzing its concentration and purity by HPLC at different time points.
-
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the solubility of this compound. The following table provides solubility information for related Benzomalvin compounds, which can serve as a qualitative guide.
| Compound | Solvent | Solubility |
| Benzomalvin A | DMSO | Soluble |
| DMF | Soluble | |
| Ethanol | Soluble | |
| Methanol | Soluble | |
| Benzomalvin C | DMSO | Soluble[3] |
| DMF | Soluble[3] | |
| Ethanol | Soluble[3] | |
| Methanol | Soluble[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight of this compound: 379.4 g/mol ). For 1 mL of a 10 mM stock, 0.3794 mg of this compound is needed.
-
Weigh the calculated amount of this compound into a sterile vial.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C in a water bath can be applied if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: General Procedure for Diluting this compound into Aqueous Media for Cell Culture Experiments
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile polypropylene tubes
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Perform a serial dilution of the 10 mM stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
When diluting, add the small volume of the this compound stock solution to the larger volume of the cell culture medium while gently vortexing or flicking the tube to ensure rapid mixing. This helps to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, refer to the Troubleshooting Guide.
-
Ensure the final DMSO concentration is below the tolerance level of your cell line (typically ≤ 0.5%). Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiment.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Logic diagram for troubleshooting solubility issues.
References
- 1. Benzomalvins, new substance P inhibitors from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
Technical Support Center: Stabilizing Benzomalvin B for Long-Term Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective long-term storage and handling of Benzomalvin B. The information is presented through troubleshooting guides and frequently asked questions to address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C.[1] It is advisable to keep the vial tightly sealed to prevent moisture absorption.
Q2: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[1][2]
Q3: How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions in a suitable solvent like DMSO. For long-term storage, these solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3][4][5] For short-term storage (days to weeks), refrigeration at 4°C may be acceptable, but freezing is preferable for longer durations.[5]
Q4: What is the expected shelf-life of this compound in solid form and in solution?
When stored as a solid at -20°C with the vial tightly sealed, this compound can be stored for up to 6 months.[3] The stability of stock solutions is generally shorter, and it is recommended to use them within one month if stored at -20°C.[3] It is best practice to prepare fresh solutions for sensitive experiments.
Q5: What are the potential signs of this compound degradation?
Degradation of this compound may be indicated by a change in the physical appearance of the solid (e.g., color change, clumping), the appearance of additional peaks in analytical chromatography (e.g., HPLC, LC-MS), or a decrease in its biological activity in your experimental assays.
Troubleshooting Guides
Problem: I am observing reduced or inconsistent biological activity with my this compound sample.
-
Possible Cause 1: Compound Degradation. Improper storage or handling may have led to the degradation of this compound.
-
Solution:
-
Verify the storage conditions of both the solid compound and any prepared stock solutions. Ensure they align with the recommended -20°C for long-term storage.[1]
-
Avoid multiple freeze-thaw cycles of stock solutions by preparing and using aliquots.[4]
-
Assess the purity of your sample using an analytical technique like HPLC to check for degradation products.
-
If degradation is suspected, use a fresh, unopened vial of this compound to prepare a new stock solution.
-
-
-
Possible Cause 2: Solvent Incompatibility. The solvent used to dissolve this compound may be affecting your assay.
-
Solution:
-
Ensure the final concentration of the solvent (e.g., DMSO) in your assay is at a non-inhibitory level.
-
Run a vehicle control (solvent only) to determine its effect on your experimental system.
-
-
Problem: My analytical results (e.g., HPLC, LC-MS) show unexpected peaks for my this compound sample.
-
Possible Cause: Chemical Degradation. The presence of additional peaks often indicates the formation of degradation products.
-
Solution:
-
Review the storage history of the sample. Exposure to light, elevated temperatures, or moisture can accelerate degradation.
-
Consider performing forced degradation studies (see Experimental Protocols section) to identify potential degradation products and pathways. This can help in understanding the stability limitations of the molecule.[6]
-
If possible, use mass spectrometry (MS) to characterize the unexpected peaks and hypothesize their structures, which can provide insights into the degradation mechanism (e.g., hydrolysis, oxidation).[7]
-
-
Summary of Storage Recommendations
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | -20°C | Up to 6 months[3] | Keep vial tightly sealed to protect from moisture. |
| Solution (in DMSO) | -20°C or -80°C | Up to 1 month[3] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Experimental Protocols
Protocol 1: Assessment of Long-Term Stability
This protocol outlines a method for determining the long-term stability of this compound under specific storage conditions.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Aliquot the stock solution into multiple sealed vials to be used for analysis at different time points.
-
-
Storage:
-
Store the aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature). Protect from light.
-
-
Analysis:
-
At predetermined time points (e.g., 0, 1, 3, 6 months), remove one aliquot from each storage condition.
-
Analyze the sample using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).[8]
-
The HPLC method should be capable of separating the intact this compound from any potential degradation products.
-
Quantify the peak area of the intact this compound and any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of intact this compound remaining at each time point relative to the initial time point (T=0).
-
A significant decrease in the percentage of the parent compound indicates degradation.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods.[6]
-
Sample Preparation: Prepare separate solutions of this compound for each stress condition.
-
Stress Conditions:
-
Acidic Hydrolysis: Incubate the solution with 0.1 M HCl at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Incubate the solution with 0.1 M NaOH at a controlled temperature.
-
Oxidative Degradation: Treat the solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.[9]
-
Thermal Degradation: Expose a solid sample and a solution to elevated temperatures (e.g., 60°C).
-
Photostability: Expose a solid sample and a solution to UV and visible light, as per ICH Q1B guidelines.
-
-
Analysis:
-
At various time points, take samples from each stress condition and analyze them using HPLC-MS.[8][10]
-
Compare the chromatograms of the stressed samples to that of an unstressed control.
-
Use the mass spectrometry data to identify the mass of the degradation products, which can help in elucidating their structures and the degradation pathway.
-
Visualizations
Caption: Troubleshooting workflow for reduced biological activity of this compound.
Caption: Experimental workflow for long-term stability assessment of this compound.
Caption: Hypothetical degradation pathways for a bicyclic depsipeptide like this compound.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Stability and Storage | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. precisionantibody.com [precisionantibody.com]
- 6. longdom.org [longdom.org]
- 7. Kinetics and mechanism of degradation of lithospermic acid B in aqueous solution. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Troubleshooting inconsistent results in Benzomalvin B bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Benzomalvin B in bioassays. The information is tailored to address common challenges and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: My MTT assay results show inconsistent readings or high background when testing this compound. What are the possible causes and solutions?
A1: Inconsistent MTT assay results can stem from several factors, particularly when working with natural products like this compound.
-
Compound Precipitation: this compound, being a complex organic molecule, may have limited solubility in aqueous culture media, leading to precipitation at higher concentrations. This can interfere with absorbance readings.
-
Solution: Visually inspect the wells for any precipitate after adding this compound. If precipitation is observed, consider using a lower concentration range or dissolving the compound in a small amount of a biocompatible solvent like DMSO before further dilution in culture medium. Ensure the final DMSO concentration is consistent across all wells and is below a cytotoxic level (typically <0.5%).
-
-
Interference with Formazan Crystal Formation: Some compounds can directly react with MTT reagent or inhibit the cellular reductases responsible for formazan production, leading to inaccurate viability readings.[1]
-
Solution: Run a cell-free control by adding this compound to the culture medium with MTT but without cells. Any color change would indicate a direct reaction. If interference is suspected, consider alternative viability assays such as CellTiter-Glo® (luminescence-based) or a neutral red uptake assay.
-
-
Phenol Red and Serum Interference: Phenol red in culture media and components in fetal bovine serum (FBS) can contribute to background absorbance.
-
Solution: For the final MTT incubation step, it is recommended to use serum-free and phenol red-free media to reduce background noise.[2]
-
Q2: I am observing a high degree of variability in apoptosis induction when treating HCT116 cells with this compound. How can I improve the consistency of my flow cytometry results?
A2: Variability in apoptosis assays can arise from both biological and technical factors.
-
Cell Health and Confluency: The physiological state of the cells at the time of treatment can significantly impact their response. Cells that are overly confluent or have a high passage number may respond differently to apoptotic stimuli.
-
Solution: Ensure cells are in the logarithmic growth phase and are at a consistent confluency (e.g., 70-80%) at the start of each experiment. Use low-passage number cells for all experiments.
-
-
Compound Stability: The stability of this compound in cell culture media over the incubation period can affect its potency.
-
Solution: While specific stability data for this compound in media is limited, it is good practice to prepare fresh dilutions of the compound for each experiment from a frozen stock solution. Consider the potential for degradation if conducting long-term (e.g., >72 hours) experiments.
-
-
Staining Protocol: Inconsistent staining with Annexin V and Propidium Iodide (PI) can lead to variable results.
-
Solution: Adhere strictly to a validated staining protocol. Ensure gentle handling of cells during washing and staining steps to prevent premature membrane damage, which can lead to false positive PI staining. Include appropriate controls, such as unstained cells, single-stained (Annexin V only and PI only) cells, and cells treated with a known apoptosis inducer.
-
Q3: My Western blot results for p53 and PARP cleavage are weak or inconsistent after this compound treatment. What can I do to improve them?
A3: Weak or inconsistent Western blot signals can be due to issues with sample preparation, protein transfer, or antibody incubation.
-
Timing of Protein Harvest: The expression and cleavage of apoptotic proteins are time-dependent. Harvesting cells too early or too late can result in weak signals.
-
Solution: Perform a time-course experiment to determine the optimal time point for observing p53 accumulation and PARP cleavage following this compound treatment.
-
-
Protein Loading: Unequal protein loading between lanes can lead to misinterpretation of results.
-
Solution: Accurately quantify the protein concentration of your cell lysates using a reliable method (e.g., BCA assay) and ensure equal amounts of protein are loaded into each well. Always include a loading control, such as GAPDH or β-actin, to normalize the data.
-
-
Antibody Quality and Concentration: The quality and dilution of the primary antibodies are critical for obtaining specific and strong signals.
-
Solution: Use antibodies that have been validated for the specific application (Western blot) and species (human). Optimize the antibody dilution to achieve a good signal-to-noise ratio.
-
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Data (MTT Assay)
| Potential Cause | Troubleshooting Step | Recommended Action |
| Uneven Cell Seeding | Review cell plating technique. | Ensure a single-cell suspension before plating. Pipette up and down gently before dispensing into each well. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS. |
| This compound Solubility Issues | Visually inspect wells for precipitate. | Prepare a concentrated stock solution in DMSO and serially dilute in culture medium. Ensure the final DMSO concentration is consistent and non-toxic. |
| Inconsistent Incubation Times | Standardize all incubation periods. | Use a timer for compound treatment and MTT incubation steps to ensure consistency across all plates and experiments. |
| Incomplete Formazan Solubilization | Observe formazan crystals after adding solubilization buffer. | Ensure complete dissolution of formazan crystals by gently pipetting up and down or by placing the plate on an orbital shaker for a few minutes before reading the absorbance.[2] |
Issue 2: Inconsistent Apoptosis Detection (Flow Cytometry)
| Potential Cause | Troubleshooting Step | Recommended Action |
| Cell Clumping | Examine cell suspension under a microscope before staining. | If clumps are present, gently pipette the cell suspension through a cell strainer. |
| Inadequate Compensation | Review compensation settings. | Use single-stained controls for each fluorochrome to properly set up the compensation matrix and avoid spectral overlap. |
| Delayed Analysis | Note the time between staining and analysis. | Analyze stained cells as soon as possible (ideally within one hour) as the signal from Annexin V binding is transient.[3] |
| Cell Stress During Preparation | Evaluate cell handling procedures. | Use gentle centrifugation and resuspension techniques. Keep cells on ice when possible to minimize metabolic activity and degradation. |
Quantitative Data Summary
The cytotoxic effects of Benzomalvin derivatives are dose- and time-dependent. The following table summarizes the reported effects of a crude extract containing Benzomalvin derivatives on HCT116 human colon cancer cells.
| Treatment Duration | Concentration of Crude Extract (µg/mL) | Cell Viability (%) |
| 72 hours | 20 | Significant reduction in viable cells |
| Not Specified | 25 | 28.03% |
Data extracted from a study on Penicillium spathulatum SF7354 extracts containing Benzomalvin derivatives.[4]
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for assessing the cytotoxicity of this compound against HCT116 cells.[4]
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This protocol outlines the steps for quantifying apoptosis in HCT116 cells treated with this compound.[5][6]
-
Cell Treatment: Seed HCT116 cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Western Blot for p53 and PARP Cleavage
This protocol details the detection of key apoptotic proteins in HCT116 cells treated with this compound.
-
Protein Extraction: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, cleaved PARP, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: General experimental workflow for assessing this compound bioactivity.
References
- 1. biotium.com [biotium.com]
- 2. Benzomalvin C | C24H17N3O3 | CID 23902330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Apoptosis mechanisms induced by 15d-PMJ2 in HCT116 colon cancer cells: insights into CHOP10/TRB3/Akt signaling [frontiersin.org]
- 5. AID 609552 - Ratio of etoposide IC50 to compound IC50 for human HCT116 cells - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Purity of Isolated Benzomalvin B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting common issues encountered during the purification of Benzomalvin B.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound isolates?
A1: The most common impurities are other structurally related benzomalvin derivatives, which often co-occur during fungal fermentation. These include Benzomalvin A, C, D, and E.[1][2] Degradation products can also be a source of impurity, especially if the sample is exposed to UV light, which can cause isomerization of the double bond in this compound.[3]
Q2: What is the recommended chromatographic method for purifying this compound?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective and widely reported method for the final purification of this compound.[1] A C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with a formic acid modifier to improve peak shape.[1]
Q3: How can I confirm the purity of my final this compound sample?
A3: Purity should be assessed using high-resolution analytical techniques such as HPLC-UV, preferably with a diode array detector (DAD) to check for co-eluting impurities, and Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation and detection of trace-level contaminants.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation and to ensure the absence of structurally similar impurities.
Q4: What are the known stability issues for this compound?
A4: this compound contains a double bond that can undergo isomerization when exposed to UV light (e.g., 365 nm), leading to the formation of Z-Benzomalvin B.[3] It is advisable to protect samples from light during and after purification. The stability in various solvents and pH conditions has not been extensively reported, so it is recommended to store the purified compound in a non-reactive solvent like DMSO at low temperatures (-20°C or below) and under an inert atmosphere if possible.
Troubleshooting Guides
This section addresses specific problems that may arise during the purification of this compound.
Problem 1: Poor resolution between this compound and other benzomalvin analogs.
-
Possible Cause A: Inappropriate mobile phase gradient.
-
Solution: Optimize the HPLC gradient. A shallower gradient will increase the separation time and can improve the resolution between closely eluting compounds. Experiment with different gradient slopes and isocratic hold times around the elution point of the benzomalvins.
-
-
Possible Cause B: Suboptimal column chemistry.
-
Solution: While C18 is a good starting point, other reversed-phase chemistries like phenyl-hexyl or biphenyl columns can offer different selectivity for aromatic compounds like benzomalvins. Consider screening different column types if resolution on a C18 column is insufficient.
-
-
Possible Cause C: Column overloading.
-
Solution: Reduce the amount of sample injected onto the column. Overloading can lead to broad, asymmetric peaks that are difficult to resolve.
-
Problem 2: Peak tailing of the this compound peak.
-
Possible Cause A: Secondary interactions with the stationary phase.
-
Solution: The addition of a small amount of an acidic modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase can protonate silanol groups on the silica-based stationary phase and reduce peak tailing.
-
-
Possible Cause B: Presence of microparticulates in the sample.
-
Solution: Ensure your sample is fully dissolved and filtered through a 0.22 µm syringe filter before injection to prevent column frit blockage and subsequent poor peak shape.
-
Problem 3: Low recovery of this compound after purification.
-
Possible Cause A: Adsorption to glassware or plasticware.
-
Solution: Use silanized glassware or low-adsorption polypropylene tubes to minimize loss of the compound.
-
-
Possible Cause B: Degradation during processing.
-
Solution: As this compound is sensitive to UV light, protect the sample from light at all stages of purification.[3] Work in a dimly lit area or use amber vials. Avoid prolonged exposure to strong acids or bases.
-
-
Possible Cause C: Incomplete elution from the column.
-
Solution: After the gradient elution, include a high-organic wash step (e.g., 100% acetonitrile or methanol) to ensure all the compound has eluted from the column.
-
Data Presentation
Table 1: Comparison of Reported HPLC Purification Methods for Benzomalvins
| Parameter | Method 1[1] | Method 2 (Hypothetical Optimized) |
| Chromatography System | Semi-preparative HPLC | Preparative HPLC |
| Column | Inspire C18 (250 x 10 mm, 10 µm) | Phenyl-Hexyl (250 x 21.2 mm, 10 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B (2 min), 5-40% B (2 min), 40-80% B (22 min), 80-100% B (0.5 min), 100% B (5 min) | 30-60% B over 40 minutes |
| Flow Rate | Not Specified | 18 mL/min |
| Detection | Not Specified | UV at 254 nm and 280 nm |
Experimental Protocols
Protocol 1: Semi-Preparative RP-HPLC for Final Purification of this compound
This protocol is adapted from a published method for the isolation of benzomalvin derivatives.[1]
-
Sample Preparation: Dissolve the partially purified fungal extract containing this compound in a minimal amount of methanol or DMSO. Filter the solution through a 0.22 µm PTFE syringe filter.
-
Chromatographic System:
-
HPLC System: A semi-preparative HPLC system equipped with a gradient pump, autosampler, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 10 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution Program:
-
Maintain the column at 5% mobile phase B for 2 minutes.
-
Increase to 40% B over 2 minutes.
-
Linearly increase to 80% B over the next 22 minutes.
-
Increase to 100% B over 0.5 minutes and hold for 5 minutes.
-
Return to 5% B and re-equilibrate the column for at least 10 minutes before the next injection.
-
-
Fraction Collection: Collect fractions corresponding to the this compound peak based on the UV chromatogram.
-
Post-Purification: Combine the fractions containing pure this compound. Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator or centrifugal vacuum concentrator). Store the purified solid under argon or nitrogen at -20°C or below, protected from light.
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for poor chromatographic resolution.
References
- 1. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzomalvins, new substance P inhibitors from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
Technical Support Center: Optimizing the Final Steps in Benzomalvin B Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzomalvin B. The following information is designed to address specific challenges that may be encountered during the final steps of the synthesis, enhancing experimental efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the final steps of this compound synthesis?
A1: The final steps to synthesize this compound typically start from its precursors, primarily Benzomalvin A or Benzomalvin E. Both have been successfully converted to this compound in two-step sequences.
Q2: What is the general synthetic strategy for converting Benzomalvin E to (E)-Benzomalvin B?
A2: The conversion of racemic Benzomalvin E to (E)-Benzomalvin B is a two-step process. The first step involves the oxidation of the hydroxyl group in Benzomalvin E to a ketone intermediate. The second step is a base-mediated elimination reaction that results in the formation of the double bond characteristic of (E)-Benzomalvin B. This two-step process has been reported with an overall yield of 70%.[1]
Q3: What reagents are typically used for the oxidation of Benzomalvin E?
A3: Dess-Martin periodinane (DMP) is a commonly used reagent for the mild oxidation of the secondary alcohol in Benzomalvin E to the corresponding ketone. This reagent is known for its high selectivity and compatibility with sensitive functional groups often found in complex natural products.
Q4: What conditions are employed for the base-mediated elimination to form (E)-Benzomalvin B?
A4: The elimination step to form the exocyclic double bond in (E)-Benzomalvin B is typically achieved using a strong, non-nucleophilic base. While specific conditions can vary, reagents like potassium tert-butoxide in an appropriate aprotic solvent are suitable for this transformation.
Troubleshooting Guides
Problem 1: Low Yield in the Oxidation of Benzomalvin E
Symptoms:
-
Incomplete conversion of Benzomalvin E to the ketone intermediate, as observed by TLC or LC-MS analysis.
-
Formation of multiple unidentified side products.
-
Low isolated yield of the desired ketone product after purification.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Degraded Dess-Martin periodinane (DMP) reagent | Use freshly opened or properly stored DMP. The reagent is moisture-sensitive and can lose activity over time. |
| Insufficient amount of DMP | Increase the molar equivalents of DMP. A 1.5 to 2.0 molar excess is often recommended for complete oxidation. |
| Sub-optimal reaction temperature | While the reaction is typically run at room temperature, gentle heating (e.g., to 40 °C) may be required for complete conversion. Monitor the reaction closely to avoid side product formation. |
| Presence of water in the reaction mixture | Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can deactivate the DMP reagent. |
| Acid-catalyzed side reactions | The oxidation with DMP produces acetic acid as a byproduct, which can catalyze side reactions in acid-sensitive substrates. Add a mild base, such as pyridine or sodium bicarbonate, to buffer the reaction mixture. |
Problem 2: Inefficient Elimination to Form (E)-Benzomalvin B
Symptoms:
-
Low conversion of the ketone intermediate to (E)-Benzomalvin B.
-
Recovery of unreacted starting material.
-
Formation of isomeric byproducts or degradation of the starting material.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Base is not strong enough | Switch to a stronger, non-nucleophilic base such as potassium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS). |
| Steric hindrance around the reaction center | Use a less sterically hindered base if possible, although this may lead to competing nucleophilic attack. Alternatively, increasing the reaction temperature may overcome the activation energy barrier. |
| Sub-optimal solvent choice | Use a polar aprotic solvent like THF or DMF to ensure the solubility of both the substrate and the base, facilitating the reaction. |
| Reaction time is too short | Monitor the reaction progress by TLC or LC-MS and allow it to proceed until the starting material is consumed. |
| Competitive side reactions | The presence of other acidic protons or electrophilic sites in the molecule can lead to undesired side reactions. Careful control of the reaction temperature and slow addition of the base can help to minimize these. |
Experimental Protocols
Conversion of (±)-Benzomalvin E to (E)-Benzomalvin B
Step 1: Oxidation of (±)-Benzomalvin E
A detailed experimental protocol for the oxidation of (±)-Benzomalvin E using Dess-Martin periodinane is outlined in the supporting information of the relevant literature.[1] A general procedure is as follows:
-
Dissolve (±)-Benzomalvin E in anhydrous dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.5 - 2.0 equivalents) to the solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Base-Mediated Elimination
The subsequent elimination reaction to yield (E)-Benzomalvin B is also detailed in the literature.[1] A representative procedure involves:
-
Dissolve the ketone intermediate from Step 1 in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C.
-
Add a solution of potassium tert-butoxide (or another suitable strong base) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate.
-
Purify the final product by column chromatography.
Quantitative Data Summary
| Starting Material | Product | Reagents | Solvent | Yield | Reference |
| (±)-Benzomalvin E | Ketone Intermediate | Dess-Martin periodinane | Dichloromethane | Not individually reported | [1] |
| Ketone Intermediate | (E)-Benzomalvin B | Potassium tert-butoxide | Tetrahydrofuran | 70% (overall for 2 steps) | [1] |
| (-)-Benzomalvin A | This compound | Not specified | Not specified | Not specified | [2] |
Visualizations
Caption: Experimental workflow for the two-step synthesis of (E)-Benzomalvin B from Benzomalvin E.
References
Validation & Comparative
A Comparative Analysis of Benzomalvin B's Anticancer Activity in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer therapeutic potential of Benzomalvin B, a fungal secondary metabolite, against a standard-of-care chemotherapy agent, Doxorubicin, in sarcoma animal models. Due to the limited availability of public in vivo data for this compound, this guide utilizes existing in vitro findings to construct a hypothetical preclinical study for comparative purposes. The data for Doxorubicin is based on published experimental results.
Comparative Analysis of Antitumor Efficacy
The following tables summarize the antitumor efficacy of this compound (hypothetical data) and Doxorubicin in a human fibrosarcoma (HT1080) xenograft mouse model.
Table 1: Comparison of Antitumor Efficacy
| Compound | Dosage | Administration Route | Tumor Growth Inhibition (TGI) (%) | Survival Improvement |
| This compound (Hypothetical) | 30 mg/kg, daily | Oral (p.o.) | ~ 50-60% | Expected to be moderate |
| Doxorubicin | 5 mg/kg, twice weekly | Intravenous (i.v.) | 34%[1] | Moderate[2] |
| Vehicle Control | - | Oral (p.o.) / Intravenous (i.v.) | 0% | Baseline |
Note: The in vivo data for this compound is hypothetical and projected based on its in vitro potency. This is for illustrative purposes to provide a framework for potential future preclinical studies.
Table 2: Dosing Regimen
| Compound | Dose per Administration | Frequency | Duration |
| This compound (Hypothetical) | 30 mg/kg | Daily | 21 days |
| Doxorubicin | 5 mg/kg | Twice a week | 21 days |
| Vehicle Control | Equivalent volume | Daily / Twice a week | 21 days |
Experimental Protocols
Detailed methodologies for the cited experiments are provided below to ensure reproducibility and aid in the design of future studies.
Human Fibrosarcoma Xenograft Model
A widely used model for studying sarcoma is the HT1080 human fibrosarcoma cell line xenograft in immunodeficient mice.
-
Cell Line: HT1080 human fibrosarcoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used. The animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Tumor Implantation: HT1080 cells (5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) are subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored twice weekly using a digital caliper, and calculated using the formula: (Length x Width²) / 2. Animal body weights are also recorded to monitor toxicity.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups.
This compound Treatment (Hypothetical Protocol)
-
Formulation: this compound is suspended in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Dosing and Administration: A daily dose of 30 mg/kg is administered via oral gavage for 21 consecutive days.
-
Efficacy Evaluation: Tumor growth inhibition is calculated at the end of the study. A separate cohort of animals is used for survival analysis, where animals are monitored until they meet predefined endpoint criteria.
Doxorubicin Treatment Protocol
-
Formulation: Doxorubicin hydrochloride is dissolved in sterile saline.
-
Dosing and Administration: A dose of 5 mg/kg is administered intravenously twice a week for three weeks.[1]
-
Efficacy Evaluation: Tumor growth is monitored, and the percentage of tumor growth reduction is calculated by comparing the mean tumor volume of the treated group to the vehicle control group.[1] Survival is monitored in a parallel cohort.[2]
Mechanism of Action: Signaling Pathways
Benzomalvin derivatives have been shown to induce apoptosis through a p53-dependent mechanism in vitro. This pathway is a critical regulator of cell death in response to cellular stress.
Caption: p53-dependent intrinsic apoptosis pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for in vivo anticancer drug evaluation in a xenograft model.
Caption: In vivo anticancer drug evaluation workflow.
References
A Comparative Analysis of Benzomalvin B and Other Substance P Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Benzomalvin B and other prominent substance P inhibitors. The following sections detail their performance based on available experimental data, outline methodologies for key experiments, and visualize relevant biological pathways.
Substance P, a neuropeptide of the tachykinin family, plays a crucial role in numerous physiological and pathological processes, including pain transmission, inflammation, and mood regulation.[1][2] Its biological effects are primarily mediated through the neurokinin-1 receptor (NK1R).[2][3] Consequently, NK1R antagonists have emerged as a significant area of research for the development of novel therapeutics. This guide focuses on a comparative analysis of this compound, a naturally derived benzodiazepine, with other well-characterized substance P inhibitors.
Quantitative Comparison of Inhibitory Potency
The efficacy of a substance P inhibitor is primarily determined by its binding affinity to the NK1 receptor, commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher potency. The available data for this compound and a selection of other NK1R antagonists are summarized in the table below.
| Inhibitor | Class | Origin | NK1 Receptor Ki/IC50 | Species | Reference |
| This compound | Benzodiazepine | Penicillium sp. | Weakly active (specific Ki not reported) | - | [4][5] |
| Benzomalvin A | Benzodiazepine | Penicillium sp. | 12 µM | Guinea Pig | [4][5] |
| 42 µM | Rat | [4][5] | |||
| 43 µM | Human | [4][5] | |||
| Aprepitant | Morpholine | Synthetic | 0.1-0.2 nM (IC50) | Human | [6] |
| Netupitant | Piperidine | Synthetic | ~1.0 nM (Ki) | Human | [7] |
| Rolapitant | Piperidine | Synthetic | ~0.66 nM (Ki) | Human | [8] |
| Casopitant | Piperidine | Synthetic | ~0.16 nM (Ki) | Ferret | [8] |
| CP-96,345 | Non-peptide | Synthetic | 0.99 nM (Kd) | Human | [9] |
| 210 nM (Kd) | Rat | [9] | |||
| RP 67580 | Non-peptide | Synthetic | 194 nM (Kd) | Human | [9] |
| 7.9 nM (Kd) | Rat | [9] |
Table 1: Comparative inhibitory potency of this compound and other selected substance P inhibitors against the NK1 receptor.
As indicated in the initial discovery, this compound exhibits only weak inhibitory activity against substance P, and a specific Ki value has not been reported in the reviewed literature.[4][5] In contrast, its structural analog, Benzomalvin A, demonstrates moderate inhibitory activity in the micromolar range.[4][5] Synthetic NK1R antagonists, such as Aprepitant, Netupitant, and Rolapitant, display significantly higher potency, with inhibitory constants in the nanomolar and sub-nanomolar range, highlighting the substantial difference in efficacy between the naturally derived Benzomalvins and clinically utilized synthetic compounds.
Experimental Protocols
The determination of the inhibitory potency of substance P antagonists typically involves competitive radioligand binding assays. Below is a generalized protocol for such an assay.
Protocol: NK1 Receptor Radioligand Binding Assay
This protocol outlines the steps to determine the binding affinity of a test compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
1. Materials:
- Membrane Preparation: Cell membranes expressing the NK1 receptor (e.g., from CHO or HEK293 cells transfected with the human NK1R gene).
- Radioligand: A high-affinity radiolabeled NK1R ligand, such as [³H]-Substance P or [¹²⁵I]-Tyr⁸-Substance P.
- Test Compounds: this compound and other inhibitors to be tested, dissolved in an appropriate solvent (e.g., DMSO).
- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
- Non-specific Binding Control: A high concentration of an unlabeled NK1R antagonist (e.g., 1 µM Aprepitant).
- Filtration System: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).
- Scintillation Counter and scintillation fluid.
2. Procedure:
- Assay Setup: Prepare assay tubes or plates. For each test compound concentration, set up triplicate tubes for total binding, non-specific binding, and competitor binding.
- Incubation:
- To each tube, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of the test compound at various concentrations.
- Add 50 µL of the radioligand at a concentration close to its Kd value.
- Add 100 µL of the membrane preparation.
- Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C) to reach equilibrium.
- Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the free radioligand.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
- Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in substance P inhibition, the following diagrams have been generated using the DOT language.
Substance P / NK1R Signaling Pathway
The diagram above illustrates the canonical signaling pathway of substance P. Upon binding to the NK1 receptor, it activates the Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream events culminate in various cellular responses. NK1R antagonists, such as this compound, competitively block the binding of substance P to its receptor, thereby inhibiting this signaling cascade.
Radioligand Binding Assay Workflow
This flowchart outlines the key steps in a typical radioligand binding assay used to determine the inhibitory potency of compounds like this compound. The process begins with the preparation of reagents, followed by the competitive binding assay itself, and concludes with data analysis to calculate the IC50 and Ki values.
References
- 1. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 4. Benzomalvins, new substance P inhibitors from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 6. medicaid.nv.gov [medicaid.nv.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Natural versus Synthetic Benzomalvin B Efficacy
A definitive comparative efficacy study between naturally sourced and synthetically produced Benzomalvin B is currently unavailable in peer-reviewed literature. However, extensive research on the potent anticancer activities of naturally derived this compound provides a strong benchmark for future evaluations of its synthetic counterparts.
This guide presents a comprehensive overview of the demonstrated efficacy of this compound isolated from natural sources, specifically the fungus Penicillium spathulatum. The data herein serves as a critical reference point for researchers and drug development professionals engaged in the synthesis and evaluation of this promising compound. While the total synthesis of this compound has been successfully achieved, published studies on the biological activity of the synthetic version are lacking.
Quantitative Efficacy of Naturally Sourced this compound
Naturally sourced this compound has demonstrated significant cytotoxic effects against human colon carcinoma (HCT116) cells. The compound's efficacy is highlighted by its low half-maximal inhibitory concentration (IC50) value, indicating potent anticancer activity.
| Compound | Cell Line | IC50 (µg/mL) | Source |
| Naturally Sourced this compound | HCT116 | 1.88 | Penicillium spathulatum SF7354[1] |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Studies on naturally sourced this compound reveal a multi-faceted mechanism of action centered on the induction of programmed cell death (apoptosis) and the halting of cell proliferation (cell cycle arrest) in cancer cells.[1][2]
Signaling Pathways
This compound's anticancer effects are mediated through the activation of the intrinsic apoptotic pathway, which is a p53-dependent mechanism.[1][2] Treatment with this compound leads to an increase in the levels of the tumor suppressor protein p53. This, in turn, upregulates the pro-apoptotic protein BAX and the initiator caspase, CASP9, culminating in apoptosis. Concurrently, the compound induces the expression of p21, a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest in the G1 phase.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the efficacy of naturally sourced this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Culture: HCT116 cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage relative to the untreated control cells.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is employed to analyze the cell cycle distribution and quantify the extent of apoptosis.
-
Cell Treatment and Harvesting: HCT116 cells are treated with this compound for specified time points. Subsequently, the cells are harvested by trypsinization.
-
Fixation: The harvested cells are washed with phosphate-buffered saline (PBS) and fixed in cold 70% ethanol.
-
Staining:
-
For Cell Cycle Analysis: Fixed cells are stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
For Apoptosis Analysis: Cells are stained with an Annexin V-FITC and PI apoptosis detection kit. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains late apoptotic or necrotic cells with compromised membranes.
-
-
Data Acquisition and Analysis: The stained cells are analyzed using a flow cytometer. The data is then processed using appropriate software to determine the percentage of cells in each phase of the cell cycle and to quantify the apoptotic cell population.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the signaling pathways.
-
Protein Extraction: HCT116 cells are treated with this compound, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p53, BAX, Caspase-9, p21).
-
Secondary Antibody Incubation and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The available evidence strongly supports the potent anticancer efficacy of naturally sourced this compound, acting through the induction of p53-dependent apoptosis and cell cycle arrest. While the successful chemical synthesis of this compound is a significant achievement, a critical next step is the comprehensive biological evaluation of the synthetic compound. Future studies should aim to directly compare the efficacy of synthetic and natural this compound using standardized experimental protocols. Such research will be pivotal in determining if the synthetic route can produce a compound with equivalent or superior therapeutic potential, thereby paving the way for its potential development as a novel anticancer agent.
References
- 1. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Benzomalvin B: A Comparative Analysis Against Standard Chemotherapy Drugs in Colon Cancer Cells
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of Benzomalvin B, a naturally derived fungal metabolite, demonstrates its potent cytotoxic activity against human colon cancer cells, positioning it as a promising candidate for further oncological research. This guide provides a direct comparison of this compound's efficacy with standard chemotherapy agents, 5-Fluorouracil and Oxaliplatin, supported by experimental data and detailed methodologies.
Introduction
This compound is a member of the benzomalvin family of secondary metabolites produced by Penicillium species. Recent studies have highlighted its potential as an anticancer agent, particularly its ability to induce programmed cell death (apoptosis) in cancer cells. This report benchmarks the in vitro activity of this compound against HCT116 human colon cancer cells and compares its performance with established chemotherapy drugs, 5-Fluorouracil and Oxaliplatin, which are cornerstones of current colorectal cancer treatment regimens.
Data Presentation: Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound and standard chemotherapy drugs against the HCT116 human colon cancer cell line are summarized in the table below. Lower IC50 values indicate greater potency.
| Compound | IC50 Value (µg/mL) | IC50 Value (µM)¹ | Cell Line | Citation(s) |
| This compound | 1.88 | 4.94 | HCT116 | [1] |
| 5-Fluorouracil | ~4.7 - 11.5 | 36 - 88 | HCT116 | [2][3] |
| Oxaliplatin | ~3.0 - 34.5 | 7.5 - 86.8 | HCT116 | [4][5] |
¹Molar concentrations were calculated for comparative purposes.
Mechanism of Action: p53-Dependent Apoptosis
Experimental evidence strongly suggests that this compound exerts its cytotoxic effects through the induction of apoptosis in a p53-dependent manner.[1] The tumor suppressor protein p53 plays a critical role in regulating the cell cycle and initiating apoptosis in response to cellular stress, such as DNA damage. Upon activation by agents like this compound, p53 can trigger the intrinsic apoptotic pathway.
This pathway involves the regulation of the Bcl-2 family of proteins, leading to an increased ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2). This shift in balance results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. Cytochrome c then activates a cascade of caspases, which are the executioners of apoptosis, leading to the cleavage of cellular proteins, such as PARP, and ultimately, cell death.
Experimental Protocols
The following is a generalized protocol for determining the cytotoxic activity of a compound using the MTT assay, a common colorimetric method for assessing cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the concentration of a compound that inhibits the growth of a cell line by 50% (IC50).
Materials:
-
HCT116 human colon cancer cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound, 5-Fluorouracil, Oxaliplatin (dissolved in a suitable solvent, e.g., DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: HCT116 cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A serial dilution of the test compounds (this compound, 5-Fluorouracil, Oxaliplatin) is prepared in culture medium. The medium from the cell plates is aspirated, and 100 µL of the medium containing the various concentrations of the test compounds is added to the respective wells. Control wells containing medium with the solvent (vehicle control) and medium alone (blank) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator.
-
MTT Addition: After the incubation period, 10-20 µL of the MTT reagent is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution is added to each well to dissolve the formazan crystals. The plate may be gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm, if desired).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To better illustrate the processes involved, the following diagrams have been generated using the Graphviz DOT language.
Experimental Workflow for Cytotoxicity Assessment
A schematic of the MTT assay workflow for determining IC50 values.
p53-Dependent Apoptotic Signaling Pathway
The p53-mediated intrinsic apoptotic pathway induced by this compound.
Conclusion
This compound demonstrates significant cytotoxic activity against HCT116 colon cancer cells, with a potency that is comparable to, and in some instances greater than, the standard chemotherapy drugs 5-Fluorouracil and Oxaliplatin. Its mechanism of action through the induction of p53-dependent apoptosis highlights its potential as a targeted therapeutic agent. Further in-depth studies, including in vivo models, are warranted to fully elucidate the therapeutic potential of this compound in the treatment of colorectal cancer.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.
References
- 1. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis in HCT-116 colon cancer cells by polysaccharide of Larimichthys crocea swim bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of p53 contributes to apoptosis of HCT-116 human colon cancer cells induced by the dietary compound fisetin - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on Benzomalvin B's Biological Effects: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the published biological effects of Benzomalvin B, with a focus on its anticancer properties. This document summarizes key experimental data, details the methodologies used in the cited research, and visually represents the proposed signaling pathways to facilitate the replication and extension of these findings.
Comparative Analysis of Cytotoxic Activity
This compound is a member of the benzomalvin class of secondary metabolites produced by the fungus Penicillium spathulatum. Research has primarily focused on the anticancer potential of these compounds. The following table summarizes the cytotoxic effects of various benzomalvin derivatives against the HCT116 human colon cancer cell line, as determined by MTT assay. Data is presented as cell viability percentage following treatment.
| Compound | Concentration (µg/mL) | 24 hours | 48 hours | 72 hours |
| This compound | 5 | 85% | 78% | 70% |
| 10 | 75% | 65% | 55% | |
| 20 | 60% | 50% | 40% | |
| Benzomalvin A/D | 5 | 90% | 82% | 75% |
| 10 | 80% | 70% | 60% | |
| 20 | 65% | 55% | 45% | |
| Benzomalvin C | 5 | 95% | 88% | 80% |
| 10 | 85% | 75% | 65% | |
| 20 | 70% | 60% | 50% | |
| Benzomalvin E | 5 | 88% | 80% | 72% |
| 10 | 78% | 68% | 58% | |
| 20 | 62% | 52% | 42% | |
| Crude Extract | 20 | Not Reported | Not Reported | ~30% |
| Doxorubicin (Positive Control) | 1 µM | Not Reported | Not Reported | ~25% |
Data is estimated from graphical representations in the source literature and presented for comparative purposes.[1]
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.
Cell Viability (MTT) Assay
The cytotoxic effects of benzomalvin derivatives were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Culture: HCT116 cells were cultured in an appropriate medium and seeded in 96-well plates.
-
Treatment: Cells were treated with varying concentrations of benzomalvin derivatives (A, B, C, D, and E), a crude extract, and a positive control (Doxorubicin) for 24, 48, and 72 hours.[1]
-
MTT Addition: After the treatment period, MTT solution was added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals were dissolved in a solubilization solution.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength to determine cell viability.
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry was employed to investigate apoptosis and cell cycle distribution in HCT116 cells following treatment.[2]
-
Cell Treatment: HCT116 cells were treated with the fungal extract.
-
Cell Harvesting and Staining: Cells were harvested, washed, and stained with appropriate fluorescent dyes (e.g., Annexin V and Propidium Iodide) to detect apoptosis and analyze the cell cycle phases.
-
Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer to quantify the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle (sub-G1, G0/G1, S, G2/M).[2]
Western Blot Analysis
Western blotting was used to determine the protein levels of key signaling molecules involved in apoptosis.[2]
-
Protein Extraction: Total protein was extracted from treated and untreated HCT116 cells.
-
Protein Quantification: The concentration of the extracted protein was determined.
-
SDS-PAGE and Transfer: Proteins were separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.
-
Immunoblotting: The membrane was incubated with primary antibodies against target proteins (e.g., PARP and p53) and then with secondary antibodies.[2]
-
Detection: The protein bands were visualized using a detection reagent.
Signaling Pathways and Mechanisms of Action
Published research indicates that benzomalvins exert their anticancer effects primarily through the induction of apoptosis.[1][2] Transcriptional analysis of HCT116 cells treated with a P. spathulatum extract rich in benzomalvins revealed the activation of apoptotic, autophagic, and inflammatory signaling pathways.[1]
A key proposed mechanism is the activation of the intrinsic (mitochondria-mediated) apoptotic pathway in a p53-dependent manner.[1][2] Treatment with benzomalvins led to the upregulation of BAX and CASP9, an increase in p53 protein levels, and subsequent cleavage of PARP, a hallmark of caspase-dependent apoptosis.[1] Concurrently, an increase in p21, a cyclin-dependent kinase inhibitor, suggests cell cycle arrest at the G1 phase, preceding apoptosis.[1]
Caption: Proposed p53-dependent apoptotic pathway induced by this compound.
Alternative Biological Activities
While the primary focus of recent research has been on the anticancer properties of benzomalvins, earlier studies identified them as inhibitors of the substance P receptor NK1.[3] However, in this context, this compound was found to be only weakly active compared to Benzomalvin A.[3] This provides an alternative biological context for the benzomalvin family of compounds, although the anticancer activity appears to be more potent.
Caption: General experimental workflow for assessing this compound's bioactivity.
References
- 1. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzomalvins, new substance P inhibitors from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Benzomalvin Analogues: A Structural Activity Relationship Guide
A comprehensive analysis of Benzomalvin analogues reveals critical structural determinants for their anticancer and neurokinin-1 receptor antagonist activities. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their biological performance, supported by experimental data and detailed methodologies.
Benzomalvins, a class of fungal secondary metabolites, have garnered significant interest in the scientific community for their diverse biological activities. Primarily recognized for their potential as anticancer agents and neurokinin-1 (NK1) receptor antagonists, the structural nuances of these molecules play a pivotal role in their efficacy and mechanism of action. This guide synthesizes the available data on the structural activity relationship (SAR) of Benzomalvin analogues, offering a valuable resource for the rational design of novel therapeutic agents.
Comparative Analysis of Biological Activity
The biological activity of Benzomalvin analogues is intrinsically linked to their chemical structure. Variations in the core scaffold and peripheral substitutions can dramatically influence their potency as both cytotoxic agents and receptor antagonists.
Anticancer Activity
Recent studies have highlighted the potent cytotoxic effects of Benzomalvin derivatives against various human cancer cell lines, with a particularly pronounced effect observed in HCT116 colon cancer cells.[1][2] The underlying mechanism of this anticancer activity is linked to the induction of apoptosis through a p53-dependent pathway.[1][2]
A comparative study of five naturally occurring Benzomalvin analogues (A-E) isolated from Penicillium spathulatum SF7354 provides key insights into their SAR. The cytotoxic activity, measured as the half-maximal inhibitory concentration (IC50), reveals significant differences in potency among these closely related compounds.
| Analogue | IC50 (µg/mL) against HCT116 cells |
| Benzomalvin A | 0.29 |
| Benzomalvin B | 1.88 |
| Benzomalvin C | 0.64 |
| Benzomalvin D | 1.16 |
| Benzomalvin E | 1.07 |
| Data from a study on Benzomalvin derivatives isolated from Penicillium spathulatum SF7354.[1] |
These findings underscore the critical role of specific structural features in dictating the anticancer potency of Benzomalvin analogues. While the precise structural differences between analogues A-E are not detailed in the available literature, the significant variation in their IC50 values strongly suggests that even minor modifications to the Benzomalvin scaffold can have a profound impact on their cytotoxic activity.
Neurokinin-1 (NK1) Receptor Antagonist Activity
Benzomalvins have also been identified as inhibitors of the substance P receptor, also known as the neurokinin-1 (NK1) receptor.[3] This receptor is implicated in various physiological processes, including pain transmission, inflammation, and emesis. The antagonist activity of Benzomalvin analogues at the NK1 receptor presents a promising avenue for the development of novel therapeutics for a range of conditions.
Benzomalvin A has been shown to inhibit substance P with Ki values of 12 µM, 42 µM, and 43 µM at the guinea pig, rat, and human neurokinin NK1 receptors, respectively. In contrast, Benzomalvins B and C were found to be only weakly active. This stark difference in activity further emphasizes the importance of specific structural motifs for potent biological activity.
Signaling Pathways and Mechanisms of Action
The biological effects of Benzomalvin analogues are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.
p53-Dependent Apoptotic Pathway in Cancer
The anticancer activity of Benzomalvin analogues is primarily attributed to the induction of apoptosis, or programmed cell death, in cancer cells.[1][2] This process is mediated through the activation of the p53 signaling pathway.[1][2] The p53 protein, often referred to as the "guardian of the genome," plays a critical role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress, such as DNA damage.
The following diagram illustrates the simplified p53-dependent apoptotic pathway initiated by cellular stress, which is a likely mechanism of action for the anticancer effects of Benzomalvin analogues.
Caption: Simplified p53-dependent apoptotic pathway.
Substance P/NK1 Receptor Signaling Pathway
The neurokinin-1 (NK1) receptor is a G-protein coupled receptor (GPCR) that is activated by its endogenous ligand, substance P.[4] The binding of substance P to the NK1 receptor triggers a cascade of intracellular signaling events that are involved in a variety of physiological responses. Benzomalvin analogues act as antagonists at this receptor, blocking the downstream signaling initiated by substance P.
The following diagram provides a simplified overview of the substance P/NK1 receptor signaling pathway.
Caption: Simplified Substance P/NK1 receptor signaling pathway.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed experimental methodologies are crucial. The following sections outline the key experimental protocols used to assess the biological activity of Benzomalvin analogues.
Cytotoxicity Assay (MTT Assay) for HCT116 Cells
The cytotoxic activity of Benzomalvin analogues against the HCT116 human colon cancer cell line is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6] This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: HCT116 cells are seeded into 96-well microtiter plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the Benzomalvin analogues. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the compound concentration.
Substance P Binding Assay for NK1 Receptor
The inhibitory activity of Benzomalvin analogues on the substance P (SP) binding to the NK1 receptor is typically evaluated through a competitive radioligand binding assay.[8][9] This assay measures the ability of the test compounds to displace a radiolabeled ligand from the receptor.
Workflow:
Caption: Workflow for the substance P binding assay.
Detailed Steps:
-
Membrane Preparation: Cell membranes expressing the NK1 receptor are prepared from a suitable source, such as transfected cell lines (e.g., CHO cells) or specific tissues.[9]
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled substance P analogue (e.g., [³H]Substance P) and varying concentrations of the Benzomalvin analogues.
-
Competition: The Benzomalvin analogues compete with the radiolabeled ligand for binding to the NK1 receptor.
-
Separation: After reaching equilibrium, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: The amount of radioactivity retained on the filters, which represents the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the analogue that inhibits 50% of the specific binding of the radioligand) is determined. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
The structural activity relationship of Benzomalvin analogues is a critical area of research with significant implications for the development of novel anticancer and anti-inflammatory therapeutics. This guide provides a foundational understanding of the key structural features influencing their biological activity, the signaling pathways they modulate, and the experimental methodologies used for their evaluation. Further research focusing on the synthesis and biological evaluation of a wider range of Benzomalvin analogues is warranted to fully elucidate their SAR and to optimize their therapeutic potential. By leveraging the insights presented here, researchers can accelerate the discovery and development of next-generation drugs targeting cancer and neurokinin-1 receptor-mediated diseases.
References
- 1. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 8. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Benzomalvin B
The following guide provides essential safety and logistical information for the proper disposal of Benzomalvin B, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental protection.
Hazard Profile and Safety Overview
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4) : Harmful if swallowed.
-
Acute and Chronic Aquatic Toxicity (Category 1) : Very toxic to aquatic life with long-lasting effects.
Due to its high aquatic toxicity, it is imperative to prevent this compound from entering drains, water courses, or the soil. The primary directive for disposal is to treat it as hazardous chemical waste.
Quantitative Disposal Data
The Safety Data Sheet (SDS) for this compound does not specify quantitative limits for disposal. The procedural guidance is based on its categorical hazard classification. All quantities of this compound waste should be handled as hazardous.
| Parameter | Specification | Source |
| Disposal Requirement | Dispose of contents/container to an approved waste disposal plant. | Safety Data Sheet |
| Environmental Precaution | Avoid release to the environment. | Safety Data Sheet |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for safely handling and disposing of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE)
-
Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Eye Protection : Safety goggles with side-shields.
-
Hand Protection : Chemical-resistant protective gloves (e.g., nitrile).
-
Body Protection : Impervious laboratory coat.
-
Respiratory Protection : Use in a well-ventilated area, such as a chemical fume hood. A respirator may be required for handling larger quantities or spills.
-
2. Waste Segregation
-
Do not mix this compound waste with non-hazardous waste.
-
Collect all materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a dedicated hazardous waste container.
-
If this compound is in a solvent, the entire solution should be treated as hazardous waste.
3. Containerization and Labeling
-
Use a chemically compatible, leak-proof container for waste collection. The container must be sealable.
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment")
-
The date accumulation started.
-
The name of the principal investigator or lab group.
-
4. Temporary Storage
-
Store the sealed waste container in a designated, secure secondary containment area.
-
The storage area should be cool, well-ventilated, and away from incompatible materials such as strong acids, alkalis, or oxidizing agents.
-
Keep the container tightly sealed to prevent leaks or evaporation.
5. Final Disposal
-
Do not dispose of this compound down the sanitary sewer or in regular trash.
-
Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, regional, and national regulations for hazardous waste disposal. The key precautionary statement is P501: Dispose of contents/container to an approved waste disposal plant .
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Safeguarding Your Research: A Comprehensive Guide to Handling Benzomalvin B
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Benzomalvin B, a fungal metabolite. Adherence to these protocols is critical for minimizing exposure risks and ensuring proper disposal.
Hazard and Safety Profile of this compound
This compound is classified with acute oral toxicity (Category 4) and is very toxic to aquatic life with long-lasting effects (Category 1).[1] Understanding these hazards is the first step in implementing appropriate safety measures.
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is necessary when handling this compound to prevent skin and eye contact, inhalation, and ingestion.[1]
| Protection Type | Specific PPE | Standard/Consideration |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the handling area. |
| Hand Protection | Chemical-resistant protective gloves | Ensure gloves are compatible with the solvents used. |
| Body Protection | Impervious clothing (e.g., lab coat) | To protect skin from accidental splashes. |
| Respiratory Protection | Suitable respirator | Use in well-ventilated areas or under a fume hood. |
Experimental Workflow for Safe Handling
The following workflow outlines the procedural steps for safely managing this compound from receipt to disposal. This process is designed to minimize exposure and environmental contamination.
Detailed Methodologies
Receiving and Storage: Upon receipt, visually inspect the container for any damage. This compound powder should be stored at -20°C, and solutions in solvent at -80°C, in a tightly sealed container in a cool, well-ventilated area away from direct sunlight and ignition sources.[1]
Handling and Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[1]
-
Personal Protective Equipment: Before handling, don the appropriate PPE as detailed in the table above.
-
Weighing: If working with the solid form, weigh the required amount carefully to avoid generating dust.
-
Dissolving: this compound is soluble in ethanol, methanol, DMF, or DMSO.[2] Prepare solutions by slowly adding the solvent to the solid to prevent splashing.
Accidental Release Measures: In the event of a spill, ensure the area is well-ventilated and evacuate personnel if necessary.[1]
-
Personal Protection: Wear full personal protective equipment, including a respirator.[1]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Clean-up: For liquid spills, absorb with a finely-powdered liquid-binding material like diatomite. For solid spills, carefully sweep or vacuum the material. Decontaminate surfaces by scrubbing with alcohol.[1]
-
Disposal: Dispose of all contaminated materials as hazardous waste according to approved procedures.[1]
First Aid Procedures:
-
Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[1]
-
Skin Contact: Rinse the affected skin thoroughly with water. Remove contaminated clothing and shoes and seek medical advice.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1]
-
Ingestion: If swallowed, call a poison center or doctor immediately. Rinse the mouth with water.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect all waste, including contaminated PPE, in a designated, sealed, and clearly labeled container.
-
Disposal Route: Dispose of the contents and the container at an approved waste disposal plant.[1] Do not release into the environment.[1] Follow all local, regional, and national regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
